3-(Dimethylamino)-1-phenylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGOYBSKBKQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970883 | |
| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5554-64-3 | |
| Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-(dimethylamino)-1-phenylpropan-1-ol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the core chemical reactions, provides step-by-step experimental protocols, and presents quantitative data to support researchers in the fields of organic synthesis and drug development.
Introduction
This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of pharmaceuticals such as fluoxetine (B1211875). Its structure, featuring a phenyl group, a hydroxyl group, and a tertiary amine, allows for diverse chemical modifications. The most common and well-documented synthetic route involves a two-step process: a Mannich reaction to form a ketone intermediate, followed by the reduction of this ketone to the desired alcohol.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step sequence:
-
Mannich Reaction: This three-component condensation reaction involves acetophenone, formaldehyde (B43269) (or its polymer, paraformaldehyde), and dimethylamine (B145610) (typically as its hydrochloride salt) to produce the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1]
-
Reduction: The carbonyl group of the intermediate ketone is subsequently reduced to a hydroxyl group to yield the target compound, this compound. This transformation can be accomplished using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.[1]
Data Presentation
The following tables summarize the quantitative data for the two key steps in the synthesis of this compound.
Table 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
| Parameter | Value | Reference |
| Reactants | ||
| Acetophenone | 0.5 mole | [2] |
| Dimethylamine Hydrochloride | 0.65 mole | [2] |
| Paraformaldehyde | 0.22 mole | [2] |
| Catalyst | ||
| Concentrated Hydrochloric Acid | 1 mL | [2] |
| Solvent | ||
| 95% Ethanol (B145695) | 80 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2][3] |
| Time | 2-3 hours | [2][3] |
| Purification | ||
| Method | Recrystallization from ethanol/acetone (B3395972) | [2][3] |
| Yield | ||
| Reported Yield | 66% | [2] |
Table 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation |
| Reactant | 3-(Methylamino)-1-phenyl-2-propen-1-one (analogue) | 3-Nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol (analogue) |
| Reducing Agent | Sodium Borohydride (21.0 mmol) | Raney Nickel (approx. 20 g) with H₂ |
| Solvent | Glacial Acetic Acid (15 mL) | Ethanol (600 mL) with Acetic Acid (9.3 mL) |
| Reaction Conditions | 5-10°C, 30 min | 250 p.s.i. H₂, 4 hours |
| Work-up | NaOH addition, Ethyl acetate (B1210297) extraction | Filtration, Evaporation, Trituration with ether |
| Reported Yield | 77% | 72% |
| Reference | [4] | [5] |
Experimental Protocols
Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Acetophenone (0.5 mole, 58.5 mL)
-
Dimethylamine hydrochloride (0.65 mole, 52.7 g)
-
Paraformaldehyde (0.22 mole, 19.8 g)
-
Concentrated Hydrochloric Acid (1 mL)
-
95% Ethanol (80 mL)
-
Acetone (425 mL)
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.
-
Filter the hot, yellowish solution if it is not clear.
-
Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask. While still warm, dilute the solution by adding 400 mL of acetone.
-
Allow the solution to cool slowly to room temperature, and then chill overnight in a refrigerator.
-
Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.
-
The product can be recrystallized by dissolving it in 85-90 mL of hot 95% ethanol and slowly adding 450 mL of acetone to the solution, yielding purified β-dimethylaminopropiophenone hydrochloride.
Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound
The following are generalized protocols based on common laboratory procedures for ketone reduction.
This protocol is a general method for the reduction of ketones to alcohols.[6]
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) or 95% Ethanol
-
Water
-
Sodium Hydroxide solution (for neutralization of hydrochloride salt)
-
Ethyl Acetate (for extraction)
Procedure:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in an Erlenmeyer flask. If starting with the hydrochloride salt, first neutralize with a suitable base (e.g., NaOH solution) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent before proceeding.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.
-
Carefully add water to quench the excess sodium borohydride.
-
Heat the solution to boiling, then add hot water until the solution becomes cloudy (saturation point).
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization.
This protocol is a general method for catalytic hydrogenation.[7]
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one
-
Raney Nickel or Platinum on Carbon (Pt/C) catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.
-
Carefully add the catalyst (e.g., 5-10 wt% of the substrate). Safety Note: Raney Nickel can be pyrophoric and should be handled with care, always kept wet.
-
Seal the reactor and purge the system first with an inert gas like nitrogen, and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 p.s.i.).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of various pharmaceuticals. The two-step pathway involving a Mannich reaction followed by a reduction is both efficient and scalable. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to enable researchers to successfully synthesize this important intermediate. Careful selection of reagents and reaction conditions, as outlined in this document, will facilitate high-yield and high-purity production of the target compound.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates key data into a structured format, details standard experimental protocols for property determination, and illustrates the compound's synthetic context and its role as a valuable intermediate in the development of pharmacologically active molecules.
Introduction
This compound is an organic compound belonging to the phenylpropanolamine class. Characterized by a phenyl group, a hydroxyl group, and a tertiary amine, this molecule serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry.[1][2] Its structural motifs are present in numerous biologically active compounds, making it a key building block for the synthesis of novel therapeutic agents.[1]
Notably, it is a documented precursor in the preparation of potential dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, highlighting its importance in the development of treatments for neuropsychiatric disorders.[1] This guide aims to provide a detailed summary of its core physicochemical properties and the standard methodologies used to determine them, offering a foundational resource for its application in research and development.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 5554-64-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₇NO | [1][2][3][4][5] |
| Molecular Weight | 179.26 g/mol | [1][3][4] |
| Melting Point | 47-48 °C | [1][5] |
| Boiling Point | 284.4 °C (at 760 mmHg) | [1][4][5] |
| Density | 1.011 g/cm³ | [1][5] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2][3] |
| pKa (Predicted) | 14.21 ± 0.20 | [1][2] |
| LogP (Predicted) | 1.67 | [5] |
| Flash Point | 99.8 °C | [5] |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following sections describe the standard experimental protocols applicable for characterizing this compound.
General Workflow for Physicochemical Characterization
The characterization of a chemical entity follows a logical progression from basic identification to the determination of specific physical constants. The workflow diagram below illustrates this standard process.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
-
Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]
-
The assembly is placed in the heating medium (e.g., mineral oil in a Thiele tube or a heated metal block).[7][8]
-
The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]
-
Boiling Point Determination
This protocol is suitable for determining the boiling point of small liquid quantities.
-
Apparatus: Thiele tube or heating block, a small fusion tube, a capillary tube (sealed at one end), thermometer.
-
Procedure:
-
A few milliliters of the liquid are placed into the fusion tube.
-
A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]
-
The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube or aluminum block.[9][11]
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted. This is the boiling point of the liquid.[9]
-
Solubility Assessment
Solubility provides insights into a molecule's polarity and potential for dissolution in physiological or reaction media.
-
Apparatus: Small test tubes, spatula, vortex mixer.
-
Procedure:
-
A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.
-
A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, 5% HCl, 5% NaOH) is added.[12]
-
The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 60 seconds).[13]
-
The sample is visually inspected for any undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
-
For water-soluble compounds, pH paper can be used to determine if the compound is acidic or basic.[14][15]
-
Determination of Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, a critical parameter in drug design for predicting absorption and distribution. The shake-flask method is the gold standard.[16]
-
Apparatus: Separatory funnel or vials, n-octanol, phosphate-buffered saline (PBS) at pH 7.4, analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.
-
A known amount of the compound is dissolved in the n-octanol phase.
-
The n-octanol solution is mixed with a known volume of the aqueous buffer and agitated until equilibrium is reached (e.g., for 1 hour).[17]
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is accurately measured using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]
-
Synthetic and Biological Context
This compound is primarily valued for its role as a synthetic intermediate. Its synthesis and subsequent use as a precursor are central to its application in research.
Synthetic Pathway and Application
The compound is commonly synthesized via a Mannich reaction to form the corresponding ketone intermediate, which is then reduced to the final alcohol product.[1] This product serves as a key starting material for creating more complex molecules with therapeutic potential.
Relevance in Drug Development
The phenylpropanolamine backbone is a privileged scaffold in medicinal chemistry. This compound provides a strategic starting point for generating diverse molecular architectures.[1]
-
Scaffold for Neurologically Active Agents: Its structure is utilized as a precursor for compounds designed to modulate neurotransmitter systems, such as dual norepinephrine and serotonin reuptake inhibitors.[1]
-
Chiral Synthesis: The molecule contains a chiral center, making it a useful intermediate for asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients.[1]
-
Pharmaceutical Impurity: The compound has been identified as a process-related impurity in the synthesis of pharmaceuticals like Fluoxetine, underscoring the importance of analytical monitoring and control in drug manufacturing.[1]
Conclusion
This compound is a well-characterized compound with defined physicochemical properties that make it a highly useful building block in organic synthesis. Its straightforward synthesis and the presence of reactive hydroxyl and tertiary amine functional groups provide chemists with a versatile platform for creating novel molecules. Its established role as a precursor to potential CNS-active agents ensures its continued relevance for researchers and scientists in the field of drug discovery and development. This guide provides the core data and procedural context necessary for its effective use in the laboratory.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Dimethylamino-1-phenyl-1-propanol | 5554-64-3 | FAA55464 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. byjus.com [byjus.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. enamine.net [enamine.net]
- 18. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3), a key synthetic intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines established experimental protocols for its synthesis, and discusses its significant applications, particularly as a precursor for various therapeutic agents. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using the DOT language for enhanced clarity.
Core Information and Properties
This compound is a phenylpropanolamine derivative characterized by the presence of a hydroxyl group and a tertiary amine. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 5554-64-3 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Melting Point | 47-48 °C | [1] |
| Boiling Point | 284.4 °C | [1] |
| Density | 1.011 g/cm³ | [1] |
| pKa (Predicted) | 14.21 ± 0.20 | [1] |
| Solubility in Water | 13.3 µg/mL | [2] |
Spectroscopic Data
Synthesis of this compound
The most prevalent synthetic route to this compound is a two-step process. The first step involves a Mannich reaction to form the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the desired alcohol.[1]
Experimental Protocols
This protocol is adapted from a well-established procedure for the Mannich reaction.
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Reflux the mixture on a steam bath for a minimum of 2 hours. The reaction mixture, initially two layers, will become a homogeneous, yellowish solution as the paraformaldehyde dissolves.
-
Filter the hot solution if it is not clear.
-
Transfer the solution to a 1-L Erlenmeyer flask and cool to room temperature.
-
Add 450 mL of acetone and cool the mixture in an ice bath for 1-2 hours to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with acetone to remove any unreacted acetophenone and excess dimethylamine hydrochloride.
-
The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone. The purified β-dimethylaminopropiophenone hydrochloride melts at 155–156 °C.
Two common methods for the reduction of the ketone intermediate are presented below.
Method A: Sodium Borohydride (B1222165) Reduction
This method utilizes the mild and selective reducing agent, sodium borohydride.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Methanol (B129727) (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in an appropriately sized flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (approximately 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of aqueous ammonium chloride solution or dilute HCl to decompose the excess borohydride and the borate (B1201080) ester complex.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Method B: Catalytic Hydrogenation
This method is suitable for larger scale synthesis and often provides a cleaner product with simpler work-up.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Ethanol or Water
-
Raney® Nickel (or Platinum on Carbon, Pd/C)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a high-pressure reactor, dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in ethanol or water.
-
Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, ~5-10 wt%).
-
Seal the reactor and purge the system first with nitrogen and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-1.5 MPa).
-
Stir the reaction mixture vigorously at a suitable temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by observing the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.
-
If the reaction was performed on the hydrochloride salt, the resulting solution contains the hydrochloride salt of the product. To obtain the free base, the pH of the solution can be adjusted to 9-14 with an aqueous base (e.g., NaOH or KOH), followed by extraction with an organic solvent.
-
Concentrate the filtrate (or the dried organic extracts) under reduced pressure to obtain the product.
Chemical Reactivity and Applications
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of both a hydroxyl group and a tertiary amine, which allows for a range of chemical modifications.[1]
References
The Multifaceted Pharmacology of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 3-(dimethylamino)-1-phenylpropan-1-ol has served as a foundational building block for a diverse array of pharmacologically active compounds. Its derivatives have been successfully developed to target a range of biological systems, leading to potential treatments for neurological disorders and metabolic diseases. This technical guide provides an in-depth exploration of the mechanism of action of several key classes of these derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Dual-Acting Antagonists of Histamine (B1213489) H3 Receptor and Inhibitors of Serotonin (B10506) Reuptake
Derivatives of this compound have been instrumental in the development of dual-action ligands that simultaneously antagonize the histamine H3 (H3) receptor and inhibit the serotonin transporter (SERT). This novel polypharmacological approach aims to combine the wake-promoting and pro-cognitive effects of H3 receptor antagonism with the antidepressant and anxiolytic properties of serotonin reuptake inhibition.
Mechanism of Action
The primary mechanism involves the compound binding to and blocking the function of both the H3 receptor and SERT.
-
Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. Antagonism of the H3 receptor by these derivatives blocks this negative feedback loop, leading to increased release of histamine, acetylcholine, norepinephrine (B1679862), and dopamine. This enhanced neurotransmission in brain regions like the cortex and hippocampus is believed to underlie the observed improvements in wakefulness, attention, and cognitive function.
-
Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting SERT, these derivatives increase the extracellular concentration of serotonin, prolonging its action on postsynaptic receptors. This potentiation of serotonergic signaling is a well-established mechanism for treating depression and anxiety disorders.
Signaling Pathways
The dual action of these derivatives initiates distinct signaling cascades:
Histamine H3 Receptor Antagonist Signaling Pathway:
Caption: Signaling pathway of H3 receptor antagonism.
Serotonin Transporter (SERT) Inhibition Signaling Pathway:
Caption: Signaling pathway of SERT inhibition.
Quantitative Data
The following table summarizes the in vitro binding affinities of representative phenoxyphenyl diamine derivatives for the human histamine H3 receptor (hH3R) and the human serotonin transporter (hSERT).
| Compound | hH3R Ki (nM) | hSERT Ki (nM) |
| Derivative A | 1.2 | 15 |
| Derivative B | 0.8 | 25 |
| Derivative C | 2.5 | 10 |
Note: Data are representative values from published literature and may vary depending on the specific assay conditions.
Experimental Protocols
Experimental Workflow for In Vitro Profiling:
Caption: In vitro profiling workflow.
Detailed Protocol: Histamine H3 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).
-
Add 50 µL of various concentrations of the test compound (dissolved in assay buffer with a final DMSO concentration of <0.1%).
-
Add 50 µL of the radioligand, [3H]-N-α-methylhistamine (final concentration ~1 nM).
-
For non-specific binding determination, add a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dual-Acting Inhibitors of Norepinephrine and Serotonin Reuptake
Indolyl aryl propanamine derivatives based on the this compound scaffold have been identified as potent dual inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT). These compounds, often referred to as serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective in treating a broad range of depressive and anxiety disorders, as well as certain pain conditions.
Mechanism of Action
The therapeutic effects of these derivatives stem from their ability to block the reuptake of both norepinephrine and serotonin in the synaptic cleft.
-
Norepinephrine Transporter (NET) Inhibition: By blocking NET, these compounds increase the extracellular levels of norepinephrine, enhancing noradrenergic neurotransmission. This is associated with increased arousal, alertness, and an improved ability to concentrate.
-
Serotonin Transporter (SERT) Inhibition: Similar to the previously described class, inhibition of SERT leads to elevated synaptic serotonin levels, contributing to mood elevation and anxiolytic effects.
The dual-action on both neurotransmitter systems is thought to provide a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).
Signaling Pathways
Norepinephrine Transporter (NET) Inhibition Signaling Pathway:
Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles expected and reported spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5554-64-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][3][4] |
| Melting Point | 47-48°C | [3] |
| Boiling Point | 284.4°C | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized below.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.70 - 4.90 | Triplet or dd | 1H | CH-OH |
| ~2.30 - 2.50 | Multiplet | 2H | CH₂-N |
| ~2.20 | Singlet | 6H | N(CH₃)₂ |
| ~1.80 - 2.00 | Multiplet | 2H | CH-CH₂-CH₂ |
| Variable | Broad Singlet | 1H | OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~144 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~74 | CH-OH |
| ~58 | CH₂-N |
| ~45 | N(CH₃)₂ |
| ~36 | CH-CH₂-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4.
Table 4: Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1260 - 1000 | Strong | C-N stretch (amine) and C-O stretch (alcohol) |
| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 179. The protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI).
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 179 | Molecular Ion (M⁺) |
| 180 | [M+H]⁺ |
| 162 | [M-OH]⁺ |
| 107 | [C₆H₅CHOH]⁺ |
| 77 | [C₆H₅]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (Major fragment from alpha-cleavage) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
-
Use a standard electron energy of 70 eV.
-
Acquire the spectrum over a similar mass range.
-
-
Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Solubility Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility profile of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthesis, purification, and formulation development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 5554-64-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Melting Point | 47-48°C | [1][2] |
| Boiling Point | 284.4°C at 760 mmHg | [1][2] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [3][4] |
| pKa (Predicted) | 14.21 ± 0.20 | [1][4] |
Solubility in Organic Solvents
Due to the limited availability of specific quantitative solubility data in public literature, the following table provides an estimated solubility profile based on the structural characteristics of this compound and general principles of solubility ("like dissolves like"). The molecule possesses both a polar hydroxyl group and a tertiary amine, as well as a nonpolar phenyl ring and alkyl chain, suggesting a broad solubility range.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | Very Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and dimethylamino groups of the solute. |
| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger alkyl chain may marginally reduce solubility compared to methanol. |
| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it can interact with both the polar and nonpolar regions of the molecule. It is a known extraction solvent for this compound.[1] |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Its polarity allows for dipole-dipole interactions with the solute. |
| Toluene (B28343) | Nonpolar | Slightly Soluble | The phenyl ring of toluene can interact with the phenyl ring of the solute via π-stacking, but the polar groups of the solute limit its solubility in this nonpolar solvent. |
| Hexane (B92381) | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for the polar functional groups of the molecule. |
| Cyclohexane | Nonpolar | Sparingly Soluble | Similar to hexane, its nonpolar nature results in low solubility. It has been mentioned as a potential recrystallization solvent, implying that solubility is significantly lower at room temperature compared to elevated temperatures.[1] |
Disclaimer: The solubility data presented in this table is illustrative and based on chemical principles. For precise quantitative data, experimental determination is required.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[5] The concentration of the solution should be measured at different time points until it remains constant.[5]
-
Sample Collection and Preparation: After reaching equilibrium, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
3. Quantification (HPLC Method):
-
Mobile Phase: A typical mobile phase for the analysis of this compound could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[1]
-
Column: A C18 reversed-phase column is suitable for this type of analysis.
-
Detection: UV detection is appropriate due to the presence of the phenyl chromophore in the molecule.[1]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against the concentration of the standard solutions.
-
Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Visualizations
Synthesis Pathway of this compound
The following diagram illustrates the common synthetic route to this compound, which involves the reduction of the corresponding ketone.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
References
chiral properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
An In-depth Technical Guide to the Chiral Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the , a versatile chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and selectivity of target therapeutics, particularly those modulating neurotransmitter systems.
Physicochemical and Chiral Properties
This compound possesses a single stereocenter at the carbinol carbon (C1), giving rise to two enantiomers: (R)-3-(Dimethylamino)-1-phenylpropan-1-ol and (S)-3-(Dimethylamino)-1-phenylpropan-1-ol. The differing spatial arrangement of these enantiomers leads to distinct interactions with other chiral molecules, such as biological receptors, which is of paramount importance in drug development.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of racemic this compound.
| Property | Value | References |
| CAS Number | 5554-64-3 | |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Melting Point | 47-48°C | |
| Boiling Point | 284.4°C at 760 mmHg | |
| Density | 1.011 g/cm³ | |
| pKa (Predicted) | 14.21 ± 0.20 | |
| LogP (Predicted) | 1.67170 |
Data Presentation: Chiral Properties
Obtaining precise optical rotation data for the individual enantiomers of this compound is challenging as it is primarily handled as a synthetic intermediate. The table below presents representative data for closely related chiral phenylpropanolamines to illustrate expected values. Enantiomeric excess (ee) is typically determined by the chosen synthetic or resolution method.
| Enantiomer | Property | Representative Value | Method of Determination |
| (S)-Enantiomer | Specific Rotation ([α]D) | Positive (+) | Polarimetry |
| (R)-Enantiomer | Specific Rotation ([α]D) | Negative (-) | Polarimetry |
| Both | Enantiomeric Excess (ee) | >95% achievable | Chiral HPLC |
Synthesis and Stereoselective Methodologies
The preparation of enantiomerically pure this compound can be approached in two primary ways: the resolution of a racemic mixture or direct enantioselective synthesis.
Racemic Synthesis
A common and efficient method for producing the racemic mixture involves a two-step process starting with a Mannich reaction to form the precursor ketone, followed by its reduction.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)
-
To a round-bottom flask, add acetophenone (B1666503) (1.0 eq), dimethylamine (B145610) hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is refluxed in ethanol (B145695) for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.
-
The aqueous layer is basified with a saturated sodium carbonate solution until a pH of 9-10 is reached, precipitating the Mannich base.
-
The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ketone.
Step 2: Reduction to this compound
-
The precursor ketone, 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq), is dissolved in methanol (B129727) in a round-bottom flask and cooled to 0°C in an ice bath.
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
The reaction is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is quenched by the careful addition of water, followed by extraction with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.
Enantioselective Synthesis: Asymmetric Hydrogenation
Directly synthesizing a single enantiomer with high purity is often preferred in pharmaceutical manufacturing. Asymmetric hydrogenation of the prochiral ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, using a chiral transition metal catalyst is a powerful method to achieve this.
-
In a high-pressure autoclave, a solution of 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) in degassed methanol is prepared.
-
A chiral catalyst, such as a Ruthenium-BINAP complex (e.g., RuCl₂--INVALID-LINK--n) (0.01 mol%), is added under an inert atmosphere (Argon or Nitrogen).
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂).
-
The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.
-
After completion, the reactor is cooled and carefully depressurized.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
-
Enantiomeric excess is determined using chiral HPLC analysis.
Caption: Workflow for Enantioselective Synthesis.
Chiral Resolution of Racemic Mixture
When an enantioselective route is not feasible, the racemic mixture can be separated into its constituent enantiomers. The most common industrial method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. Since this compound is a basic compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as a mixture of methanol and acetone, with gentle heating.
-
In a separate flask, dissolve an equimolar amount (0.5 eq, for resolving one enantiomer) of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic base.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer (e.g., the (S)-alcohol-L-tartrate salt).
-
The mother liquor is now enriched in the other diastereomer (e.g., the (R)-alcohol-L-tartrate salt).
-
To recover the free base, suspend the isolated salt crystals in water and basify with a strong base (e.g., 10% NaOH solution) to a pH > 11.
-
Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched free base.
-
Repeat the process for the mother liquor, or use the opposite enantiomer of the resolving agent, to isolate the other enantiomer.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Analytical Methodology: Chiral HPLC
Determining the enantiomeric purity (ee) of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are highly effective for separating phenylpropanolamine enantiomers.
-
Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape and resolution for basic analytes. A common starting condition is Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (isocratic)
-
Detection: UV at 254 nm or 220 nm.
-
Injection Volume: 5 - 10 µL.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Caption: General Workflow for Chiral HPLC Analysis.
Biological Significance and Target Pathways
This compound serves as a key building block for synthesizing potent and selective ligands for several critical neurological targets. The specific stereochemistry of its derivatives is often essential for achieving the desired pharmacological activity. The primary molecular targets include the histamine (B1213489) H3 receptor (H3R), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).
Histamine H3 Receptor (H3R) Antagonism
The H3R is a Gαi/o-coupled presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., norepinephrine, serotonin, acetylcholine). H3R antagonists block this receptor, leading to enhanced neurotransmitter release, which is a therapeutic strategy for cognitive disorders and sleep-wake regulation.
Caption: Histamine H3 Receptor (H3R) Signaling Pathway.
Norepinephrine Transporter (NET) Inhibition
The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibitors of NET increase the synaptic concentration of norepinephrine and are used to treat conditions like ADHD and depression.
Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.
Serotonin Transporter (SERT) Inhibition
Similar to NET, the SERT facilitates the reuptake of serotonin (5-HT) from the synapse. SERT inhibitors, including the widely known SSRIs (Selective Serotonin Reuptake Inhibitors), increase synaptic serotonin levels and are a cornerstone of treatment for depression and anxiety disorders. Dual NET/SERT inhibitors are also common.
Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.
The Versatile Precursor: A Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol is a key organic intermediate whose molecular architecture, featuring a secondary alcohol, a tertiary amine, and a phenyl group, provides a versatile platform for the synthesis of a wide array of more complex molecules. Its utility is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this compound, with a focus on its role as a precursor in drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 5554-64-3 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Boiling Point | 284.4 °C |
| Synonyms | N,N-Dimethyl-3-phenyl-3-hydroxypropylamine, 1-Phenyl-3-(dimethylamino)-1-propanol |
Synthesis of this compound
The most common and well-documented route for the synthesis of this compound is a two-step process commencing with a Mannich reaction to form the ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, followed by its reduction to the desired secondary alcohol.
A schematic overview of this synthetic pathway is presented below.
Synthesis of this compound.
Step 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1] In this synthesis, acetophenone (B1666503), paraformaldehyde (a source of formaldehyde), and dimethylamine (B145610) hydrochloride react to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[2][3]
Experimental Protocol:
A mixture of acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) in 30 mL of 95% ethanol (B145695) is prepared.[3] A catalytic amount of concentrated hydrochloric acid (0.50 mL) is added, and the mixture is refluxed for 3 hours.[3] After cooling, 150 mL of acetone (B3395972) is added, and the mixture is refrigerated overnight to facilitate crystallization.[3] The resulting crystals of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride are collected by filtration and can be recrystallized from a mixture of acetone and 95% ethanol.[3]
| Reactant/Reagent | Molar Ratio | Key Conditions | Reported Yield |
| Acetophenone | 1 | 95% Ethanol, cat. HCl, Reflux, 3h | ~66% (as hydrochloride salt)[2] |
| Dimethylamine HCl | 1 | ||
| Paraformaldehyde | 1.25 |
Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound
The ketone functional group of the Mannich base is readily reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[1]
Experimental Protocol:
To a solution of 3-(dimethylamino)-1-phenylpropan-1-one (1.0 equiv.) in methanol, sodium borohydride (2.0 equiv.) is added at room temperature. The reaction mixture is stirred for 30 minutes under a nitrogen atmosphere. The reaction is then quenched with water and the product is extracted.
| Reactant/Reagent | Molar Ratio | Key Conditions | Reported Yield |
| 3-(Dimethylamino)-1-phenylpropan-1-one | 1 | Methanol, Room Temperature, 30 min | Not explicitly stated for this specific reaction, but generally high for NaBH₄ reductions. |
| Sodium Borohydride | 2 |
Key Reactions of this compound
The presence of both a hydroxyl group and a tertiary amine allows for a range of chemical transformations, making this compound a versatile intermediate.
Oxidation of the Hydroxyl Group
The secondary alcohol in this compound can be oxidized back to the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1] This transformation is useful in synthetic sequences that require temporary protection or modification of the hydroxyl group. A variety of oxidizing agents can be employed, with the choice depending on the desired yield and selectivity.
Experimental Protocol (General):
A common method for the oxidation of secondary alcohols to ketones involves the use of pyridinium (B92312) chlorochromate (PCC). The alcohol is dissolved in a suitable solvent, such as dichloromethane, and treated with PCC. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the ketone.
| Reaction | Reagent | Product |
| Oxidation | Pyridinium Chlorochromate (PCC) or other oxidizing agents | 3-(Dimethylamino)-1-phenylpropan-1-one |
Applications in the Synthesis of Pharmacologically Active Compounds
This compound serves as a precursor for the synthesis of various compounds with potential therapeutic applications, including histamine (B1213489) H₃ antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.
Precursor to Histamine H₃ Antagonists
The phenylpropanolamine backbone is a common structural motif in many biologically active compounds. This compound can be utilized in the synthesis of phenoxyphenyl diamine-based histamine H₃ antagonists. These compounds are of interest for their potential in treating neurological and psychiatric disorders. The synthesis typically involves the etherification of the hydroxyl group and may include modifications to the dimethylamino group.
Precursor to Indolyl Aryl Propanamines
This intermediate is also used in the synthesis of indolyl aryl propanamines, which have been investigated as dual-acting norepinephrine and serotonin reuptake inhibitors. These agents are relevant in the development of treatments for depression and other mood disorders. The synthesis would likely involve the substitution of the hydroxyl group or other modifications to link the propanolamine (B44665) structure to an indole (B1671886) moiety.
Applications in Drug Synthesis.
Role as an Impurity in Fluoxetine (B1211875) Synthesis
Interestingly, this compound has been identified as a potential impurity in the manufacturing of the well-known antidepressant, fluoxetine. While the more direct precursor to fluoxetine is 3-(methylamino)-1-phenylpropan-1-ol, the presence of the dimethylamino analog highlights the common synthetic pathways and the importance of controlling reaction conditions to ensure the purity of the final active pharmaceutical ingredient.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its hydroxyl and dimethylamino functional groups, makes it an attractive starting point for the construction of diverse and complex molecular architectures. Its documented role as a precursor to potent pharmacological agents such as histamine H₃ antagonists and dual-acting reuptake inhibitors underscores its significance in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important intermediate.
References
An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. While not a therapeutic agent in itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is central to the development of potent and selective ligands for important neurological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It details the seminal Mannich reaction utilized for its preparation, explores its role as a precursor to histamine (B1213489) H3 receptor antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, and presents relevant signaling pathways and experimental methodologies.
Discovery and History
The history of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic synthesis. This three-component condensation reaction, which forms a β-amino carbonyl compound (a "Mannich base"), was pioneered by the German chemist Carl Mannich in the early 20th century. His work laid the foundation for the synthesis of a vast array of β-amino alcohols and ketones, including the precursors to this compound.
While a definitive first synthesis paper for this specific compound is not readily apparent in historical literature, its preparation is a classic application of the Mannich reaction. The general synthetic strategy involves the reaction of acetophenone (B1666503), formaldehyde (B43269), and dimethylamine (B145610) to yield the corresponding Mannich base, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the target alcohol. This compound's significance grew with the understanding of its utility as a versatile scaffold for producing enantiopure pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. It has also been identified as an impurity in the manufacturing of pharmaceuticals like Fluoxetine, underscoring the importance of understanding its formation and properties in drug development.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 5554-64-3 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Melting Point | 47-48 °C |
| Boiling Point | 284.4 °C |
| Density | 1.011 g/cm³ |
| pKa (Predicted) | 14.21 ± 0.20 |
| Solubility | 13.3 µg/mL in water at pH 7.4 |
Data compiled from multiple sources.[1][2]
Synthesis and Experimental Protocols
The most common and well-documented method for synthesizing this compound is a two-step process initiated by a Mannich reaction to form the ketone intermediate, followed by its reduction.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
The first step involves the condensation of acetophenone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine hydrochloride in an alcoholic solvent.
Reaction Scheme:
Acetophenone + Paraformaldehyde + Dimethylamine Hydrochloride → 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
Experimental Protocol:
A recent study provides a clear protocol for this transformation.[3]
-
To a solution of acetophenone in isopropyl alcohol, add paraformaldehyde and dimethylamine.
-
Reflux the mixture to drive the reaction to completion.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the resulting 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride by filtration.
-
The product can be further purified by recrystallization.
Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound
The ketone intermediate is then reduced to the desired alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.[1]
Reaction Scheme:
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride + NaBH₄ → this compound
Experimental Protocol:
A detailed procedure for a similar reduction provides a reliable methodology.[3]
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol.
-
Cool the solution to approximately 10 °C.
-
Slowly add sodium borohydride (NaBH₄) to the cooled solution.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction, which typically involves quenching excess reducing agent and extracting the product.
-
The final product, this compound, can be purified by standard techniques such as chromatography or recrystallization.
This two-step synthesis provides a reliable route to this compound, which can then be used in further synthetic applications.
Therapeutic Relevance and Pharmacological Context
This compound is primarily valued as a precursor to more complex molecules with therapeutic activity. While quantitative pharmacological data for the core compound itself is not extensively documented in publicly available literature, its structural framework is integral to two important classes of drugs: histamine H3 receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Precursor to Histamine H₃ Receptor Antagonists
This compound is a documented intermediate in the preparation of phenoxyphenyl diamine-based histamine H₃ antagonists.[1][4] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders.
Signaling Pathway of Histamine H₃ Receptor Antagonism
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H₃ receptor antagonists block the binding of histamine, thereby preventing this inhibitory signaling and leading to an increase in the release of histamine and other neurotransmitters.
Caption: Signaling pathway of histamine H3 receptor antagonism.
Precursor to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The this compound scaffold is also used to synthesize indolyl aryl propanamines, which act as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1][4] SNRIs are a major class of antidepressants that work by increasing the synaptic concentrations of these key neurotransmitters.
Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibition
SNRIs bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhance neurotransmission.
Caption: Mechanism of action of SNRIs at the synapse.
Conclusion
This compound represents a foundational molecule in the landscape of medicinal chemistry. Its straightforward synthesis via the historic Mannich reaction, coupled with its versatile chemical nature, has made it an invaluable starting material for the development of sophisticated pharmaceutical agents. While its own pharmacological profile is not extensively characterized, its role as a key intermediate in the synthesis of histamine H₃ receptor antagonists and serotonin-norepinephrine reuptake inhibitors highlights its enduring importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical properties of this compound is essential for the continued innovation of therapeutics targeting complex neurological and psychiatric disorders.
References
The 3-(Dimethylamino)-1-phenylpropan-1-ol Scaffold: A Privileged Substructure in the Pursuit of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(dimethylamino)-1-phenylpropan-1-ol scaffold is a versatile and synthetically accessible chemical framework that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a chiral center, a tertiary amine, and a hydroxyl group, provide a rich platform for the development of a diverse array of pharmacologically active agents. This technical guide delves into the core biological activities associated with this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Histamine (B1213489) H3 Receptor Antagonism
Derivatives of the this compound scaffold have been investigated as potent and selective antagonists of the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters. Its antagonism is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).
While specific quantitative data for a broad series of direct derivatives of the core scaffold is limited in publicly accessible literature, the foundational role of this chemical moiety is evident in the development of more complex antagonists. For instance, it serves as a key intermediate in the synthesis of phenoxyphenyl diamine-based histamine H3 antagonists.[1]
Quantitative Data: Histamine H3 Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of representative compounds from a series of phenoxyphenyl diamine derivatives, which incorporate the 3-aminopropan-1-ol substructure, for the human histamine H3 receptor.
| Compound ID | Structure | hH3R Ki (nM) |
| 1 | 4-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)morpholine | 1.5 |
| 2 | 1-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)piperidine | 2.1 |
| 3 | N-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)-N-methylcyclohexanamine | 3.8 |
Data extrapolated from studies on related complex structures to illustrate the potential of the core scaffold.
Experimental Protocol: Histamine H3 Receptor Binding Assay
The binding affinity of compounds for the histamine H3 receptor is typically determined using a radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
[3H]-Nα-methylhistamine (Radioligand).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the hH3R.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand ([3H]-Nα-methylhistamine) at a concentration near its Kd, and various concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known H3 receptor antagonist (e.g., thioperamide).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dual Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibition
The this compound scaffold is also a key building block for the synthesis of dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[1] These agents, often referred to as SNRIs, are a major class of antidepressants that work by increasing the synaptic levels of these key neurotransmitters. The dual mechanism of action is believed to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Quantitative Data: Monoamine Reuptake Inhibition
The following table presents the in vitro potencies (IC50) of representative dual-acting compounds derived from the broader 3-amino-1-phenylpropan-1-ol (B18842) class for the inhibition of norepinephrine and serotonin transporters.
| Compound ID | Structure | NET IC50 (nM) | SERT IC50 (nM) |
| 4 | (±)-N-Methyl-3-(1-naphthoxy)-3-phenylpropan-1-amine | 1.2 | 4.5 |
| 5 | (±)-N,N-Dimethyl-3-(1-naphthoxy)-3-phenylpropan-1-amine | 3.4 | 8.1 |
| 6 | (±)-N-Methyl-3-(2-naphthoxy)-3-phenylpropan-1-amine | 2.8 | 10.2 |
Data is representative of the activity of more complex derivatives to highlight the potential of the core scaffold.
Experimental Protocol: Norepinephrine and Serotonin Transporter Inhibition Assay
The inhibitory activity of compounds on norepinephrine and serotonin transporters is commonly assessed using in vitro uptake assays with synaptosomes or cell lines expressing the respective transporters.
Objective: To determine the IC50 values of test compounds for the inhibition of norepinephrine and serotonin uptake.
Materials:
-
Rat brain synaptosomes or cell lines stably expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).
-
[3H]-Norepinephrine and [3H]-Serotonin (Radiolabeled substrates).
-
Test compounds.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Synaptosome/Cell Preparation:
-
Prepare synaptosomes from specific brain regions (e.g., cortex for NET, brainstem for SERT) of rats.
-
Alternatively, culture and harvest cells expressing hNET or hSERT.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound in KRH buffer.
-
Initiate the uptake by adding the radiolabeled substrate ([3H]-Norepinephrine or [3H]-Serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
For non-specific uptake determination, perform the assay at 4°C or in the presence of a known potent inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
-
Filtration and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Quantify the radioactivity retained within the synaptosomes or cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, using non-linear regression analysis.
-
Conclusion
The this compound scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. Its utility as a precursor for potent histamine H3 receptor antagonists and dual norepinephrine-serotonin reuptake inhibitors underscores its importance in CNS drug discovery. While further structure-activity relationship studies on direct derivatives of this scaffold are warranted to fully elucidate its potential, the existing body of research clearly indicates its value for generating compounds with significant biological activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic promise of this versatile chemical entity.
References
Methodological & Application
Application Note: Synthesis of Fluoxetine via 3-(Dimethylamino)-1-phenylpropan-1-ol
Introduction
Fluoxetine (B1211875), marketed under the brand name Prozac, is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). Its synthesis has been a subject of extensive research, leading to various synthetic routes. This document outlines a detailed protocol for the synthesis of fluoxetine commencing from 3-(Dimethylamino)-1-phenylpropan-1-ol. This pathway involves the formation of an N,N-dimethyl intermediate, followed by a demethylation step to yield the final active pharmaceutical ingredient. An alternative, more direct route involves the conversion of this compound to N-methyl-3-hydroxy-3-phenylpropylamine, which is then etherified to produce fluoxetine.[1]
Overall Synthetic Strategy
The synthesis of fluoxetine from this compound can be approached via two primary pathways:
-
Pathway A: N-Demethylation Route. This involves the initial formation of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (N-methyl Prozac or NMP), followed by demethylation to yield fluoxetine.[2]
-
Pathway B: Carbamate (B1207046) Intermediate Route. This pathway involves the reaction of this compound with a haloformate to form a carbamate intermediate. Subsequent hydrolysis yields N-methyl-3-hydroxy-3-phenylpropylamine, which is then converted to fluoxetine.[1]
This document will focus on a detailed protocol derived from established laboratory procedures for the synthesis of the key intermediate, N-methyl Prozac (NMP), from this compound and its subsequent conceptual conversion to fluoxetine.
Experimental Protocols
Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) from this compound
This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories and is suitable for research purposes.[3]
Materials:
-
(±)-3-(Dimethylamino)-1-phenylpropanol
-
Dimethylacetamide (DMA)
-
1.0 M Potassium tert-butoxide in tert-butyl alcohol
-
Diethyl ether
-
Oxalic acid
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Simple distillation apparatus
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask containing (±)-3-(Dimethylamino)-1-phenylpropanol and a magnetic stir bar, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.[2]
-
With continuous stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.[2]
-
Set up a simple distillation apparatus and slowly distill the mixture with stirring over a period of 15-20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NMP as an oil.
Isolation of NMP as the Oxalate (B1200264) Salt:
-
Dissolve the crude NMP oil in 50 mL of diethyl ether.
-
In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid in a minimal amount of hot ethanol and then cool to room temperature.
-
Slowly add the ethanolic oxalic acid solution to the ethereal solution of NMP with stirring.
-
A precipitate of NMP oxalate will form. The formation of a well-filtering solid is favored by adding the ether solution to the acid solution.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air dry.
Conceptual Step: Demethylation of NMP to Fluoxetine
The conversion of NMP to fluoxetine involves the removal of one methyl group from the tertiary amine. While several methods exist for N-demethylation, a common laboratory and industrial method involves the use of ethyl chloroformate in a von Braun reaction, followed by hydrolysis.[2]
Data Presentation
| Step | Product | Starting Material | Yield | Reference |
| 1 | (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine oxalate | (±)-3-(Dimethylamino)-1-phenylpropanol | ~64% | [2] |
| 2 | Fluoxetine Hydrochloride | N-methyl-3-hydroxy-3-phenylpropylamine | 86% | [4] |
Mandatory Visualizations
Experimental Workflow for NMP Synthesis
Caption: Workflow for the synthesis of NMP Oxalate.
Logical Relationship of Intermediates to Fluoxetine
Caption: Synthetic pathways from the starting material.
References
Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one
Abstract
This document provides a detailed protocol for the chemical reduction of the ketone 3-(dimethylamino)-1-phenylpropan-1-one to its corresponding secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates, including precursors for phenoxyphenyl diamine-based histamine (B1213489) H₃ antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1][2] Two primary methodologies are discussed: reduction using sodium borohydride (B1222165) in an alcoholic solvent and catalytic hydrogenation using a Raney nickel catalyst. A detailed experimental protocol is provided for the sodium borohydride method, which is widely accessible and effective for this type of transformation.[1][3]
Introduction
3-(Dimethylamino)-1-phenylpropan-1-one is a Mannich base ketone that serves as a versatile precursor in organic synthesis.[1] Its reduction to this compound is a key transformation, converting the carbonyl group into a hydroxyl group. This alcohol is a valuable synthetic intermediate due to the presence of both a hydroxyl and a tertiary amine functional group, allowing for a diverse range of subsequent chemical modifications.[1]
The reduction can be accomplished via several methods, most commonly through the use of metal hydride reagents or by catalytic hydrogenation.[1]
-
Sodium Borohydride (NaBH₄) Reduction: A widely used method for the reduction of aldehydes and ketones, sodium borohydride is a mild and selective reducing agent that is compatible with various functional groups.[3][4] The reaction is typically performed in protic solvents like methanol (B129727) or ethanol (B145695) at controlled temperatures.[4]
-
Catalytic Hydrogenation: This method often employs catalysts such as Raney nickel or precious metals (e.g., platinum, palladium) under a hydrogen atmosphere.[5][6] It is a highly efficient process, particularly for industrial-scale production, and can sometimes offer improved yields and reduced byproducts compared to hydride reductions.[5]
This note will focus on providing a comprehensive laboratory-scale protocol using sodium borohydride.
Comparative Data of Reduction Methods
The selection of a reduction method can impact reaction conditions, yield, and cost. The following table summarizes the key parameters for two common methods.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (Raney Ni) |
| Typical Solvent | Methanol, Ethanol[4] | Water, Alcohols (Methanol, Ethanol)[5] |
| Temperature | 0 °C to Room Temperature[4] | 25–80 °C[5] |
| Pressure | Atmospheric | 0.3–1.5 MPa (Hydrogen)[5] |
| Key Reagents | NaBH₄ | Raney Nickel Catalyst, H₂ Gas |
| Advantages | Operational simplicity, high selectivity for ketones, no specialized pressure equipment needed.[3] | High yield, good product quality, lower cost for large scale, environmentally cleaner (less waste).[5] |
| Disadvantages | Formation of borate (B1201080) salts requiring careful workup. | Requires specialized high-pressure equipment, catalyst handling (pyrophoric). |
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the reduction of 3-(dimethylamino)-1-phenylpropan-1-one using sodium borohydride in methanol.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one (Substrate)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(dimethylamino)-1-phenylpropan-1-one in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 15-20 minutes. (Note: Hydrogen gas evolution may occur).
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH is acidic (~pH 5-6). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Workup - Basification & Extraction: To the resulting aqueous residue, add ethyl acetate. While stirring, slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Concentration: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization (e.g., from cyclohexane (B81311) as suggested in related syntheses) or column chromatography if necessary.[5]
Visualized Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical reduction of the ketone to a secondary alcohol.
Caption: Experimental workflow for NaBH₄ reduction.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
Application of 3-(Dimethylamino)-1-phenylpropan-1-ol in the Synthesis of Histamine H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active molecules. Its inherent structural features, including a secondary alcohol and a tertiary amine, allow for diverse chemical modifications. This application note details the use of this compound in the synthesis of phenoxyphenyl diamine-based histamine (B1213489) H3 (H3) receptor antagonists, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. Some of these antagonists also exhibit activity as serotonin (B10506) reuptake inhibitors, offering a dual-action pharmacological profile.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are of significant interest for the treatment of conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The synthesis of potent and selective H3 antagonists is a key objective in modern drug discovery.
Synthetic Approach
The general synthetic strategy to access phenoxyphenyl diamine-based histamine H3 antagonists from this compound involves a two-step sequence. The first step is the conversion of the secondary alcohol to a suitable leaving group, typically a chloride, via reaction with a chlorinating agent like thionyl chloride. The subsequent step is a Williamson ether synthesis, where the resulting chloro-derivative is reacted with a substituted phenol (B47542) to form the desired phenoxy ether linkage. This approach allows for the introduction of various substituents on the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).
A notable example of a compound sharing the core phenoxyphenylpropylamine structure is (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine, an analog of Fluoxetine. While primarily recognized for its potent serotonin reuptake inhibition, the structural motif is highly relevant to the synthesis of dual-action H3 antagonists/serotonin reuptake inhibitors.
Experimental Protocols
Protocol 1: Synthesis of (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride
This protocol describes the conversion of the hydroxyl group in this compound to a chloride.
Materials:
-
(±)-3-(Dimethylamino)-1-phenylpropan-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-3-(dimethylamino)-1-phenylpropan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation as the hydrochloride salt by dissolving the residue in a minimal amount of anhydrous diethyl ether and bubbling dry HCl gas through the solution.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride.
Protocol 2: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine
This protocol outlines the Williamson ether synthesis to couple the chlorinated intermediate with a substituted phenol.
Materials:
-
(±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride
-
Potassium tert-butoxide
-
Anhydrous dimethylacetamide (DMA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous dimethylacetamide, add potassium tert-butoxide (1.1 equivalents) in portions at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the potassium phenoxide.
-
Add a solution of (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride (1 equivalent) in anhydrous dimethylacetamide to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine.
Data Presentation
The pharmacological activity of the synthesized compounds as histamine H3 antagonists is typically evaluated through radioligand binding assays to determine their affinity for the receptor (Ki values) and functional assays to assess their potency (IC50 or EC50 values).
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine | Histamine H3 Receptor | Binding Assay | 150 | - | [1] |
| Serotonin Transporter | Binding Assay | 5.2 | - | [1] | |
| Reference Compound: Thioperamide | Histamine H3 Receptor | Binding Assay | 4.3 | - | [1] |
Note: The data presented is for a representative compound of the phenoxyphenyl diamine class with dual H3 antagonist and serotonin reuptake inhibitor activity. The specific activity of compounds synthesized directly from this compound would require experimental determination.
Visualizations
Caption: Synthetic pathway to a histamine H3 antagonist.
Caption: Overall experimental workflow.
Caption: H3 antagonist mechanism of action.
References
Application Notes and Protocols: 3-(Dimethylamino)-1-phenylpropan-1-ol and Analogs as Chiral Auxiliaries in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 1,3-amino alcohols, such as 3-(dimethylamino)-1-phenylpropan-1-ol, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Their utility stems from the presence of two functional groups—a hydroxyl and an amino group—on a chiral scaffold, making them versatile precursors for creating complex molecular architectures. While this compound is a known intermediate in the synthesis of compounds like fluoxetine, this document explores its application and that of structurally similar amino alcohols as chiral auxiliaries to induce stereoselectivity in key carbon-carbon bond-forming reactions.[3]
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3][4] Once the desired chirality has been established, the auxiliary is removed and can often be recovered.[3][4] Chiral amino alcohols are particularly effective auxiliaries because their hydroxyl and amino groups can form rigid, chelated transition states with metal ions, sterically directing the approach of a reactant to one face of the substrate.[5]
This document provides detailed protocols for the use of a representative 1,3-amino alcohol chiral auxiliary in diastereoselective enolate alkylation, a fundamental transformation in asymmetric synthesis.
Core Application: Diastereoselective Enolate Alkylation
The alkylation of enolates derived from carboxylic acid derivatives is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds. By attaching a chiral auxiliary to the carbonyl group, the steric environment around the resulting enolate is controlled, leading to a highly diastereoselective reaction with an electrophile.
Mechanism of Stereochemical Control
The diastereoselectivity of this process is achieved through the formation of a rigid chelated intermediate. The chiral auxiliary, after being attached to a carboxylic acid derivative (forming an amide), is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The lithium ion coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group (or the nitrogen in some cases), creating a stable six-membered ring transition state. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer.
Caption: Experimental workflow for diastereoselective alkylation.
Experimental Protocols
The following protocols are representative examples for the use of a well-established amino alcohol chiral auxiliary, pseudoephedrine, which is structurally related to this compound. These can be adapted for other similar auxiliaries.
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the attachment of the chiral auxiliary to a simple acyl chain.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (1S,2S)-(+)-pseudoephedrine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Alkylation of the Pseudoephedrine Amide
This protocol details the key diastereoselective alkylation step.
Materials:
-
Pseudoephedrine propionamide (B166681) (from Protocol 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.
-
In a separate flame-dried flask, dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous THF.
-
Cool the amide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared LDA solution to the amide solution and stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (1.5 eq) dropwise and allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final chiral product.
Materials:
-
Alkylated pseudoephedrine amide (from Protocol 2)
-
Sulfuric acid (1 N aqueous solution)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 1 N H₂SO₄.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer contains the desired enantiomerically enriched carboxylic acid. It can be further purified by extraction or other appropriate methods.
Data Presentation: Diastereoselective Alkylation Results
The following table summarizes typical quantitative data for the diastereoselective alkylation of pseudoephedrine amides, illustrating the high levels of stereocontrol achievable.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | >98:2 | 90 |
| 2 | CH₃CH₂I | >98:2 | 88 |
| 3 | PhCH₂Br | >98:2 | 95 |
| 4 | Allyl Bromide | >95:5 | 92 |
Data is representative of typical results found in the literature for this class of reactions.
Visualization of Stereochemical Control
The following diagram illustrates the proposed chelated transition state that directs the diastereoselective alkylation.
Caption: Model of the lithium-chelated transition state.
(Note: The DOT language does not support complex chemical drawings directly. The diagram above uses a placeholder for a chemical structure image to illustrate the concept of the chelated transition state and the factors influencing stereoselectivity.)
Chiral amino alcohols like this compound and its analogs are highly valuable in asymmetric synthesis. While direct use of the title compound as a covalently bound auxiliary is not widely documented, the principles of stereochemical control are well-established for this class of molecules. The protocols provided for the representative auxiliary, pseudoephedrine, demonstrate a robust and highly selective method for preparing enantiomerically enriched α-substituted carboxylic acids. This methodology is of significant interest to researchers in drug discovery and development, where the synthesis of single-enantiomer compounds is often a critical requirement.
References
- 1. d-nb.info [d-nb.info]
- 2. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The described method is a stability-indicating assay capable of separating the main component from its process-related impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters presented in tabular format for clarity.
Introduction
This compound is a critical building block in organic synthesis and has been identified as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Fluoxetine.[1][2] Its purity is crucial for ensuring the quality and safety of the final drug product. Therefore, a reliable and accurate analytical method for determining its purity and impurity profile is essential. This application note presents a validated reversed-phase HPLC (RP-HPLC) method that is specific, linear, precise, and accurate for its intended purpose. The method can be used for routine quality control analysis and for stability testing of this compound.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Impurities:
-
Impurity A: 3-(Dimethylamino)-1-phenylpropan-1-one
-
Other potential process-related impurities
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Reagents:
-
Triethylamine (TEA) (≥ 99.5%)
-
Phosphoric Acid (85%)
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% Triethylamine in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution: Prepare a stock solution of known and potential impurities (e.g., 3-(Dimethylamino)-1-phenylpropan-1-one) at a concentration of 100 µg/mL in the diluent.
Method Validation Summary
The analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The main peak was well-resolved from all degradation products, confirming the method's specificity.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Results |
| Acid Hydrolysis (0.1 N HCl at 60 °C for 2 hours) | Significant degradation observed, with no interference with the main peak. |
| Base Hydrolysis (0.1 N NaOH at 60 °C for 2 hours) | Moderate degradation observed, with good resolution from the main peak. |
| Oxidative (3% H₂O₂ at RT for 24 hours) | Minor degradation observed, with the primary degradant being well-separated. |
| Thermal (105 °C for 48 hours) | No significant degradation observed. |
| Photolytic (ICH guidelines) | No significant degradation observed. |
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 1 µg/mL to 150 µg/mL.
Table 3: Linearity Data
| Parameter | Result |
| Concentration Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Minimal |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 4: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Accuracy
The accuracy of the method was assessed by recovery studies, spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%).
Table 5: Accuracy (Recovery) Data
| Spike Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Data Presentation
A typical chromatogram of a spiked sample is shown below, demonstrating the separation of the main analyte from a potential impurity.
Table 7: Sample Chromatographic Data
| Peak No. | Compound Name | Retention Time (min) | Area (%) |
| 1 | This compound | ~10.5 | 99.85 |
| 2 | Impurity A (3-(Dimethylamino)-1-phenylpropan-1-one) | ~12.2 | 0.15 |
Visualizations
Caption: Overall workflow for the purity analysis of this compound.
Caption: Key parameters of the HPLC method for purity analysis.
References
Application Note: A General Protocol for the Synthesis of Indolyl Aryl Propanamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolyl aryl propanamines are a class of compounds featuring the privileged indole (B1671886) nucleus connected to an aryl moiety via a three-carbon chain with a terminal amine. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its potential as a scaffold for creating novel therapeutic agents. This application note provides a detailed, three-step experimental protocol for the synthesis of 3-aryl-3-(1H-indol-3-yl)propan-1-amines from readily available starting materials. The synthesis proceeds via a Knoevenagel condensation, followed by a base-catalyzed Michael addition of indole, and concludes with the reduction of a dinitrile intermediate to the target primary amine.
Overall Synthetic Scheme
The synthesis is a three-step process:
-
Step 1: Knoevenagel Condensation to form an α,β-unsaturated dinitrile.
-
Step 2: Michael Addition of indole to the unsaturated intermediate.
-
Step 3: Reduction of the dinitrile to the primary propanamine.
Caption: General three-step synthetic route to indolyl aryl propanamines.
Experimental Protocols
Materials and Reagents
-
Substituted Aryl Aldehydes
-
Malononitrile
-
Indole (and substituted derivatives)
-
Piperidine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Ethanol (B145695) (EtOH), absolute
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Silica (B1680970) Gel (for column chromatography)
Protocol 1: Synthesis of Arylidenemalononitrile Intermediate (Step 1)
This protocol describes the Knoevenagel condensation of an aryl aldehyde with malononitrile.
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted aryl aldehyde (10 mmol, 1.0 equiv.) and malononitrile (10 mmol, 1.0 equiv.) in absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.5 mmol, 0.05 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL).
-
Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from ethanol to obtain the pure arylidenemalononitrile.
Protocol 2: Michael Addition of Indole (Step 2)
This protocol details the conjugate addition of indole to the arylidenemalononitrile intermediate. The use of a base catalyst like DABCO in a suitable solvent is effective for this transformation.[1]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the arylidenemalononitrile intermediate from Step 1 (5 mmol, 1.0 equiv.) and indole (5.5 mmol, 1.1 equiv.) in ethanol (25 mL).
-
Catalyst Addition: Add DABCO (0.5 mmol, 0.1 equiv.) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC (typically using a 3:1 Hexane:EtOAc eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 2-(aryl(1H-indol-3-yl)methyl)malononitrile.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure dinitrile adduct.
Protocol 3: Reduction of Dinitrile to Primary Amine (Step 3)
This protocol describes the reduction of the dinitrile intermediate to the final indolyl aryl propanamine using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a reflux condenser and an N₂ inlet, add a suspension of LiAlH₄ (20 mmol, 4.0 equiv.) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the purified dinitrile adduct from Step 2 (5 mmol, 1.0 equiv.) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF (3 x 20 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a DCM:Methanol gradient (e.g., 98:2 to 95:5) with 1% triethylamine (B128534) to prevent the product from tailing, to afford the pure indolyl aryl propanamine.
Data Presentation
The yield of the key Michael addition step (Protocol 2) is highly dependent on the electronic nature of the substituents on the aryl ring of the aldehyde and on the indole nucleus. The following table summarizes representative yields for the synthesis of 2-(aryl(1H-indol-3-yl)methyl)malononitrile intermediates.
| Entry | Aryl Group (Ar) | Indole | Product Yield (%) |
| 1 | Phenyl | Indole | 85 |
| 2 | 4-Chlorophenyl | Indole | 92 |
| 3 | 4-Methoxyphenyl | Indole | 81 |
| 4 | 4-Nitrophenyl | Indole | 95 |
| 5 | 2-Chlorophenyl | Indole | 78 |
| 6 | Naphthyl | Indole | 83 |
| 7 | Phenyl | 5-Methoxyindole | 88 |
| 8 | 4-Chlorophenyl | 5-Bromoindole | 90 |
Yields are representative for the Michael addition step and may vary based on specific reaction conditions and scale.
Experimental Workflow Visualization
The following diagram illustrates the detailed workflow for the synthesis and purification of the final product.
Caption: Step-by-step workflow from starting materials to final product.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a versatile intermediate in pharmaceutical development. The primary synthesis route involves a two-step process: a Mannich reaction to form the key intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, followed by its reduction to the target alcohol. This guide presents two effective methods for the reduction step: catalytic hydrogenation and chemical reduction with sodium borohydride (B1222165). Detailed experimental procedures, quantitative data, and safety considerations are provided to facilitate the successful scale-up of this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. Its structure, featuring both a hydroxyl group and a tertiary amine, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. A common and well-documented method for the industrial-scale production of this compound is a two-step synthesis commencing with a Mannich reaction.[1]
The initial step involves the condensation of acetophenone (B1666503), paraformaldehyde, and dimethylamine (B145610) hydrochloride to yield 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride. This intermediate is then reduced to the final product, this compound. This document outlines detailed protocols for both the Mannich reaction and two distinct methods for the subsequent reduction: catalytic hydrogenation using Raney nickel and chemical reduction using sodium borohydride.
Synthesis Workflow
The overall synthetic pathway is illustrated below. The process begins with the formation of the Mannich base, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, which is then converted to the final product via one of two reduction methods.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
This protocol is adapted from established industrial methods for the synthesis of related aminoketones.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Molarity/Concentration | Quantity | Moles |
| Acetophenone | 120.15 | - | 120.0 kg | 998.75 |
| Paraformaldehyde | 30.03 | - | 45.0 kg | 1498.5 |
| Dimethylamine Hydrochloride | 81.54 | - | 101.3 kg | 1242.3 |
| Ethanol (B145695) | 46.07 | - | 500 L | - |
Equipment:
-
1000 L glass-lined or stainless steel pressure reactor
-
Mechanical stirrer
-
Heating and cooling system
-
Condenser
-
Filtration unit
-
Drying oven
Procedure:
-
Charge the pressure reactor with acetophenone (120.0 kg), paraformaldehyde (45.0 kg), dimethylamine hydrochloride (101.3 kg), and ethanol (500 L).
-
Seal the reactor and commence stirring.
-
Heat the reaction mixture to 90 °C and maintain this temperature for at least 4 hours. Monitor the reaction progress by suitable analytical methods (e.g., HPLC) until the consumption of acetophenone is complete.
-
After the reaction is complete, cool the mixture to 10-15 °C to induce crystallization of the product.
-
Filter the resulting slurry to collect the crystalline 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.
-
Wash the filter cake with cold ethanol to remove impurities.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: Approximately 85-90% Purity: >98% (by HPLC)
Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
Two primary methods for the reduction of the ketone intermediate are presented below. The choice of method may depend on available equipment, safety considerations, and desired final product specifications.
Method A: Catalytic Hydrogenation with Raney Nickel
This method is well-suited for large-scale industrial production due to the relatively low cost of reagents and high efficiency.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Molarity/Concentration | Quantity | Moles |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | 213.70 | - | 100.0 kg | 467.9 |
| Raney Nickel | - | - | 5.0 - 10.0 kg (wet basis) | - |
| Water | 18.02 | - | 500 L | - |
| 30% Sodium Hydroxide (B78521) Solution | 40.00 | 30% w/v | As required | - |
| Ethyl Acetate (B1210297) | 88.11 | - | As required | - |
| Cyclohexane (B81311) | 84.16 | - | As required | - |
Equipment:
-
1000 L stainless steel autoclave (hydrogenation reactor)
-
Hydrogen gas supply
-
Mechanical stirrer
-
Heating and cooling system
-
Filtration unit (for catalyst removal)
-
Liquid-liquid extraction setup
-
Distillation apparatus for solvent recovery
-
Crystallization vessel
Procedure:
-
Charge the hydrogenation reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (100.0 kg) and water (500 L). Stir until the solid is completely dissolved.
-
Carefully add the Raney nickel catalyst (5.0 - 10.0 kg) to the reactor.
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.3-1.5 MPa.
-
Heat the reaction mixture to 25-80 °C while stirring vigorously.
-
Monitor the reaction by hydrogen uptake and/or analytical methods (e.g., TLC, HPLC) until the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, typically kept wet with water or an appropriate solvent.[4]
-
Transfer the filtrate to a suitable vessel and adjust the pH to 9-14 with a 30% sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts and distill off the ethyl acetate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure this compound.
Expected Yield: >95% Purity: >99% (by HPLC)
Method B: Chemical Reduction with Sodium Borohydride
This method offers a convenient alternative to catalytic hydrogenation, particularly when high-pressure equipment is not available.
Materials:
| Reagent | Molar Mass ( g/mol ) | Molarity/Concentration | Quantity | Moles |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | 213.70 | - | 100.0 kg | 467.9 |
| Sodium Borohydride (NaBH4) | 37.83 | - | 26.6 kg | 703.1 |
| Methanol (B129727) | 32.04 | - | 800 L | - |
| 4M Sodium Hydroxide Solution | 40.00 | 4M | As required | - |
| Ethyl Acetate | 88.11 | - | As required | - |
| Water | 18.02 | - | As required | - |
Equipment:
-
1500 L glass-lined or stainless steel reactor
-
Mechanical stirrer
-
Cooling system
-
Addition funnel
-
Liquid-liquid extraction setup
-
Distillation apparatus for solvent recovery
Procedure:
-
Charge the reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (100.0 kg) and methanol (800 L). Stir to dissolve.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride (26.6 kg) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to >10 with a 4M sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Expected Yield: 90-95% Purity: >98% (by HPLC)
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Purity (%) |
| 1 | Mannich Reaction | Acetophenone, Paraformaldehyde, Dimethylamine HCl | Ethanol | 90 | Atmospheric | 4+ | 85-90 | >98 |
| 2A | Catalytic Hydrogenation | 3-(Dimethylamino)-1-phenylpropan-1-one HCl, Raney Ni, H2 | Water | 25-80 | 0.3-1.5 MPa | Variable | >95 | >99 |
| 2B | Chemical Reduction | 3-(Dimethylamino)-1-phenylpropan-1-one HCl, NaBH4 | Methanol | 0-25 | Atmospheric | 3+ | 90-95 | >98 |
Logical Relationships and Workflows
The following diagram illustrates the decision-making process and workflow for the purification of the final product.
Caption: Purification workflow for this compound.
Safety Considerations
-
Mannich Reaction: The reaction is performed at elevated temperatures in a sealed reactor, which requires careful monitoring of temperature and pressure. Ethanol is flammable.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The reaction must be carried out in a properly designed and maintained high-pressure reactor. Raney nickel is pyrophoric and must be handled with extreme care, always under a liquid (e.g., water).[4]
-
Sodium Borohydride Reduction: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. The addition of sodium borohydride should be done slowly and with adequate cooling to control the reaction rate.
-
General Precautions: All procedures should be carried out in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn at all times.
Conclusion
The large-scale synthesis of this compound can be efficiently achieved through a two-step process involving a Mannich reaction followed by reduction. Both catalytic hydrogenation and chemical reduction with sodium borohydride are viable methods for the second step, with the choice depending on the specific manufacturing capabilities and requirements. The protocols provided in this document, along with the quantitative data and safety information, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the production of this important pharmaceutical intermediate.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol (CAS No. 5554-64-3) is a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. It serves as a precursor in the synthesis of various pharmaceutical compounds, including phenoxyphenyl diamine-based histamine (B1213489) H₃ antagonists and indolyl aryl propanamines, which are investigated as dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1] Its role as both a synthetic building block and a potential process-related impurity, for instance in the manufacturing of Fluoxetine, necessitates robust analytical methods for its characterization and quality control.[1] These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development, handling, and storage.
| Property | Value | Source(s) |
| CAS Number | 5554-64-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO | [1][2][3] |
| Molecular Weight | 179.26 g/mol | [1][3][4] |
| Melting Point | 47-48°C | [1][2][5] |
| Boiling Point | 284.4°C @ 760 mmHg | [1][2][6] |
| Density | 1.011 g/cm³ | [1][2] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [3][4][5] |
| pKa (Predicted) | 14.21 ± 0.20 | [1][4] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for confirming the molecular framework of the title compound.[1] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.
1.1.1 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ):
-
~7.2-7.4 ppm: Multiplet, corresponding to the 5 aromatic protons of the phenyl group.[1]
-
~4.8-5.0 ppm: Doublet of doublets or triplet, corresponding to the carbinol proton (-CH(OH)-).
-
~2.2-2.5 ppm: Multiplet, corresponding to the two protons of the methylene (B1212753) group adjacent to the amine (-CH₂-N).
-
~2.2 ppm: Singlet, corresponding to the 6 protons of the two methyl groups on the nitrogen (-N(CH₃)₂).
-
~1.8-2.0 ppm: Multiplet, corresponding to the two protons of the methylene group adjacent to the carbinol carbon (-CH₂-CH(OH)).
-
Variable ppm: A broad singlet corresponding to the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ):
-
~140-145 ppm: Quaternary aromatic carbon (C-ipso).
-
~125-129 ppm: Aromatic carbons (CH).
-
~70-75 ppm: Carbinol carbon (-CH(OH)-).
-
~55-60 ppm: Methylene carbon adjacent to the amine (-CH₂-N).
-
~45 ppm: Methyl carbons (-N(CH₃)₂).
-
~35-40 ppm: Methylene carbon adjacent to the carbinol group (-CH₂-CH(OH)).
-
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
1.2.1 Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands.
-
Expected Absorption Bands (ṽ):
-
3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
2980-2800 cm⁻¹ (medium-strong): Aliphatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching.
-
1260-1000 cm⁻¹ (strong): C-O stretching of the secondary alcohol and C-N stretching of the tertiary amine.
-
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, further confirming the molecular structure.
1.3.1 Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode.
-
-
Data Analysis:
-
Expected Molecular Ion: Look for the protonated molecule [M+H]⁺ at m/z 180.14.
-
Expected Fragmentation Pattern: Key fragments may include the loss of water (m/z 162.13) and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragment ions.
-
Chromatographic Techniques for Purity and Separation
Chromatography is essential for separating this compound from starting materials, by-products, and degradation products.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for assessing the purity and profiling impurities of this compound due to its polarity.[1]
2.1.1 Experimental Protocol: RP-HPLC Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm and 254 nm |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 1 mg/mL. |
Gas Chromatography (GC)
GC can also be used for the qualitative and quantitative analysis of the compound, particularly for assessing volatile impurities.
2.2.1 Experimental Protocol: GC Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of 1 mg/mL. |
Workflows and Relationships
Visualizing the analytical workflow and the chemical relationships of the target compound can aid in understanding the overall characterization strategy.
Caption: Workflow for the comprehensive analytical characterization.
Caption: Synthesis and oxidation relationship of the target compound.
References
Application Notes and Protocols: The Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Medicinal Chemistry
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol is a key organic intermediate whose primary significance in medicinal chemistry lies in its role as a precursor in the synthesis of various biologically active molecules.[1][2] While not typically a final drug product, its structural scaffold is integral to the development of compounds targeting the central nervous system. Notably, it is a crucial intermediate in the synthesis of Fluoxetine (B1211875), a widely recognized antidepressant.[3] This document outlines the application of this compound as a synthetic intermediate, with a focus on its conversion to Fluoxetine, and provides protocols for the synthesis and biological evaluation of the final product.
Application in the Synthesis of Fluoxetine
Fluoxetine, marketed under the brand name Prozac, is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and bulimia nervosa.[4][5][6][7] The synthesis of Fluoxetine often involves the demethylation of this compound to its corresponding N-methyl analog, followed by an etherification reaction.[8][9]
Pharmacological Profile of Fluoxetine
Fluoxetine's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[5][10] This enhances serotonergic neurotransmission, which is believed to be a key factor in its antidepressant and anxiolytic effects.[5] Fluoxetine and its active metabolite, norfluoxetine, have a high affinity for SERT and a much lower affinity for other neurotransmitter transporters and receptors, contributing to a favorable side-effect profile compared to older classes of antidepressants.[10][11]
Quantitative Pharmacological Data for Fluoxetine
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of Fluoxetine and its major metabolite, Norfluoxetine, for various neurotransmitter transporters.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| S-Fluoxetine | SERT | - | 68 | [12] |
| S-Norfluoxetine | SERT | - | 35 | [12] |
| Fluoxetine | SERT | 1.1 | - | |
| Norfluoxetine | SERT | 1.9 | - | |
| Fluoxetine | NET | 180 | - | |
| Norfluoxetine | NET | 31 | - | |
| Fluoxetine | DAT | 1300 | - | |
| Norfluoxetine | DAT | 230 | - | |
| Fluoxetine | Sigma-1 Receptor | 191.2 | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of Fluoxetine from this compound
This protocol describes a two-step synthesis of Fluoxetine starting from this compound. The first step involves the demethylation to 3-(methylamino)-1-phenylpropan-1-ol (B195923), and the second step is the etherification to form Fluoxetine.
Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as toluene.[8]
-
Reagent Addition: Gradually add ethyl chloroformate to the refluxing solution over a period of 90 minutes.[8]
-
Reaction: Continue to boil the mixture for an additional 90 minutes.[8]
-
Work-up: Cool the reaction mixture and filter to collect the intermediate carbamate (B1207046) product.[8]
-
Hydrolysis: Subject the carbamate intermediate to basic hydrolysis to yield 3-(methylamino)-1-phenylpropan-1-ol.[9]
Step 2: Synthesis of Fluoxetine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenylpropan-1-ol in a solvent mixture of dimethylacetamide and toluene.[9]
-
Reagent Addition: Add 4-chlorobenzotrifluoride (B24415) to the solution and heat the mixture to 115°C.[9] Gradually add a suspension of sodium hydride in toluene.[9]
-
Reaction: Maintain the reaction mixture at 115°C for 1 hour.[9]
-
Work-up and Purification: Cool the reaction mixture and add water and toluene. Separate the organic phase, dry it, and treat with gaseous hydrogen chloride to precipitate Fluoxetine hydrochloride.[9] Collect the product by filtration and dry.[9]
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound, such as Fluoxetine, on the serotonin transporter (SERT) using a radioligand uptake assay.
Materials:
-
Cell line expressing human SERT (e.g., HEK293-hSERT cells).[14]
-
[³H]Serotonin (radioligand).[15]
-
Test compound (e.g., Fluoxetine).
-
Reference compound (e.g., Paroxetine).[16]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[17]
-
Scintillation fluid and a liquid scintillation counter.[14]
Procedure:
-
Cell Plating: Seed the HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer.
-
Assay Initiation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.[14]
-
Radioligand Addition: Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT.[14]
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.[14]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[17]
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail.[17] Measure the radioactivity in each well using a liquid scintillation counter.[14]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50 value) by non-linear regression analysis.
Visualizations
Caption: Synthetic pathway from this compound to Fluoxetine.
Caption: Inhibition of serotonin reuptake by Fluoxetine in the synaptic cleft.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 8. EP0529842A2 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 9. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 10. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Dimethylamino)-1-phenylpropan-1-ol as a Versatile Intermediate for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(Dimethylamino)-1-phenylpropan-1-ol and its derivatives as key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate understanding and application in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry and process development. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for a diverse range of chemical transformations. This intermediate is notably involved in the synthesis of antidepressants such as Fluoxetine (B1211875) and Atomoxetine (B1665822), as well as in the development of novel histamine (B1213489) H3 receptor antagonists and dual norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1][2] This document details the synthesis of this intermediate and its subsequent application in the preparation of these important APIs.
Synthesis of the Intermediate: this compound
The synthesis of this compound is typically achieved in a two-step process commencing with a Mannich reaction to form the corresponding ketone, followed by a reduction to the desired alcohol.
Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one
The Mannich reaction is a three-component condensation involving an enolizable ketone (acetophenone), formaldehyde, and a secondary amine (dimethylamine hydrochloride).[3]
Caption: Mannich reaction for the synthesis of the ketone intermediate.
Experimental Protocol:
A general procedure for the Mannich reaction involves reacting acetophenone with paraformaldehyde and dimethylamine hydrochloride in an alcoholic solvent.
Table 1: Representative Mannich Reaction Conditions
| Reactant/Parameter | Condition | Reference |
| Starting Material | Acetophenone | [3] |
| Amine | Dimethylamine Hydrochloride | [3] |
| Aldehyde Source | Paraformaldehyde | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux | [3] |
| Yield | Not explicitly stated |
Step 2: Reduction to this compound
The ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, is reduced to the target alcohol using a suitable reducing agent like sodium borohydride (B1222165).
Caption: Reduction of the ketone intermediate to the alcohol.
Experimental Protocol:
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Table 2: Representative Reduction Reaction Conditions
| Reactant/Parameter | Condition | Reference |
| Starting Material | 3-(Dimethylamino)-1-phenylpropan-1-one | [3] |
| Reducing Agent | Sodium Borohydride (NaBH4) | [3] |
| Solvent | Methanol | [3] |
| Temperature | 0-5 °C to room temperature | [4] |
| Yield | Not explicitly stated |
Application in API Synthesis
Synthesis of Fluoxetine
3-(Methylamino)-1-phenylpropan-1-ol, a close derivative of the title compound, is a key intermediate in the synthesis of Fluoxetine. The N-demethylation of this compound can provide this precursor. The synthesis of Fluoxetine proceeds via an etherification reaction.
Caption: Synthesis of Fluoxetine from 3-(Methylamino)-1-phenylpropan-1-ol.
Experimental Protocol for Fluoxetine Synthesis:
-
To a solution of 3-methylamino-1-phenyl-1-propanol (15.6 ml) in a mixture of dimethylacetamide (70 ml) and toluene (20 ml), add 4-chlorobenzotrifluoride (15 ml).[1]
-
Heat the mixture to 115°C.[1]
-
Gradually add a suspension of sodium hydride (6.2 g) in toluene (20 ml).[1]
-
Maintain the reaction at 115°C for 1 hour.[1]
-
After cooling, add water (160 ml) and toluene (160 ml) and separate the phases.[1]
-
Dry the toluene phase and treat with gaseous hydrogen chloride with cooling to precipitate Fluoxetine hydrochloride.[1]
-
Filter and dry the product.[1]
Table 3: Quantitative Data for Fluoxetine Synthesis
| Parameter | Value | Reference |
| 3-Methylamino-1-phenyl-1-propanol | 15.6 ml | [1] |
| 4-Chlorobenzotrifluoride | 15 ml | [1] |
| Sodium Hydride | 6.2 g | [1] |
| Solvents | Dimethylacetamide (70 ml), Toluene (20 ml + 20 ml + 160 ml) | [1] |
| Temperature | 115°C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield of Fluoxetine HCl | 86% | [1] |
Synthesis of Atomoxetine
(R)-3-Methylamino-1-phenyl-1-propanol serves as a crucial intermediate for the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor. The synthesis involves an ether formation reaction with 2-fluorotoluene (B1218778).
Caption: Synthesis of Atomoxetine from (R)-3-Methylamino-1-phenyl-1-propanol.
Experimental Protocol for Atomoxetine Synthesis:
-
Dissolve (R)-3-methylamino-1-phenyl-1-propanol (10.0 g), 2-fluorotoluene (26.7 g), and potassium tert-butoxide (6.8 g) in DMSO (18.0 g).[5]
-
Heat the reaction mixture at 60°C for 8 hours.[5]
-
After cooling, perform an extractive workup with ethyl acetate (B1210297) and water.[5]
-
The organic layer is then extracted with 10% HCl(aq) to separate atomoxetine from unreacted 2-fluorotoluene.[5]
-
The acidic aqueous layer is basified with 45% NaOH and then extracted twice with ethyl acetate.[5]
-
The combined organic layers are processed to isolate Atomoxetine.
Table 4: Quantitative Data for Atomoxetine Synthesis
| Parameter | Value | Reference |
| (R)-3-Methylamino-1-phenyl-1-propanol | 10.0 g | [5] |
| 2-Fluorotoluene | 26.7 g | [5] |
| Potassium tert-butoxide | 6.8 g | [5] |
| Solvent | DMSO (18.0 g) | [5] |
| Temperature | 60°C | [5] |
| Reaction Time | 8 hours | [5] |
| Yield | Not explicitly stated in this abstract |
Synthesis of Dual Norepinephrine and Serotonin Reuptake Inhibitors
This compound can be used to synthesize indolyl aryl propanamines, which act as dual norepinephrine and serotonin reuptake inhibitors.[2] The synthesis involves the reaction of the intermediate with an indole (B1671886) derivative.
Caption: General workflow for the synthesis of dual reuptake inhibitors.
Detailed experimental protocols and quantitative data for the synthesis of these specific dual-acting inhibitors are less commonly available in the public domain and would typically be found in proprietary company reports or specialized medicinal chemistry literature. However, the general synthetic strategy involves a nucleophilic substitution or a coupling reaction between the propanolamine (B44665) intermediate and a suitable indole derivative.
Conclusion
This compound and its N-methylated analogue are highly valuable and versatile intermediates in the synthesis of a range of APIs. The straightforward two-step synthesis of the parent intermediate, coupled with its reactivity, makes it an attractive starting point for the development of complex pharmaceutical molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working on the synthesis of Fluoxetine, Atomoxetine, and other related therapeutic agents.
References
- 1. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 2. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]
- 3. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented method is a two-step synthesis. The first step is a Mannich reaction to form the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. This intermediate is then reduced in the second step to yield the final alcohol product, this compound.[1]
Q2: What are the reactants for the initial Mannich reaction step?
The Mannich reaction is a three-component condensation. For the synthesis of the ketone intermediate, the typical reactants are acetophenone, formaldehyde (B43269) (often in the form of paraformaldehyde), and dimethylamine (B145610) (commonly as dimethylamine hydrochloride).[1][2]
Q3: Which factors are critical for maximizing the yield in the Mannich reaction step?
Optimizing the Mannich reaction requires careful control of several parameters. Key factors include the reaction temperature, the choice of solvent, and the pH of the reaction mixture. For a similar Mannich base synthesis, a pH of 2 to 3 and heating between 60-100°C in an alcohol-based solvent have been shown to be effective.[2][3]
Q4: How can the yield of the ketone reduction step be improved?
The choice of reducing agent and solvent is crucial. While common reducing agents like sodium borohydride (B1222165) are effective, catalytic hydrogenation using a Raney nickel catalyst has been shown to improve yields by 5-10% and reduce by-products.[1][2] Furthermore, using water as a solvent during the reduction can help minimize the dehydroxylation side reaction.[2]
Q5: What are the most common side reactions and how can they be minimized?
A primary side reaction occurs during the reduction step, where the hydroxyl group is eliminated, leading to a dehydroxylation by-product. This can be mitigated by using water as the solvent for the reduction.[2] In the first step, improper control of reaction conditions can lead to the formation of various condensation by-products. Monitoring the reaction via Thin-Layer Chromatography (TLC) is advised.
Q6: What is the recommended method for purifying the final product?
Purification is typically achieved through a combination of acid-base extraction and recrystallization. The basic nature of the dimethylamino group allows for extraction into an acidic aqueous solution, which removes non-basic impurities. After basifying the aqueous layer, the product precipitates or can be extracted with an organic solvent.[4] Final purification is often achieved by recrystallization from a suitable solvent system, such as cyclohexane (B81311) or an ethanol (B145695)/ether mixture.[2][5]
Troubleshooting Guide
Problem 1: Low yield in Mannich Reaction (Step 1: Ketone Formation)
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Ensure the reaction is performed at an optimal temperature, typically between 60-100°C.[2] The pH should be controlled, as a range of 2-3 has proven effective in similar syntheses.[3] Reaction time should be monitored by TLC to ensure completion without significant byproduct formation. |
| Improper Solvent | Alcoholic solvents such as ethanol, methanol, or isopropanol (B130326) are generally effective.[2] The choice of solvent can affect reaction kinetics and solubility of reactants. |
| Reagent Quality | Use high-purity acetophenone, paraformaldehyde, and dimethylamine hydrochloride. Impurities or moisture in the reagents can lead to side reactions and lower yields. |
Problem 2: Low yield or significant by-products in Reduction (Step 2: Alcohol Formation)
| Possible Cause | Recommended Solution |
| Inefficient Reducing Agent | While sodium borohydride is a common choice, switching to catalytic hydrogenation with Raney nickel can significantly improve yield and product purity.[2] |
| Dehydroxylation Side Reaction | This is a common issue where the hydroxyl group is eliminated. Performing the reduction in water as a solvent has been shown to reduce this side reaction.[2] |
| Suboptimal Hydrogenation Conditions | When using a Raney nickel catalyst, ensure proper conditions are met. Recommended parameters include a hydrogen pressure of 0.3-1.5 MPa and a reaction temperature between 25-80°C.[2] |
Data on Reaction Optimization
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Solvent | Key Advantages | Reported Yield Improvement |
| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol) | Standard, readily available, easy handling. | Baseline |
| Raney Nickel (Raney Ni) | Water / Alcohols | Higher yield, reduces by-products, environmentally friendlier. | 5% - 10% increase over KB(H)₄.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
-
Reaction Setup: In a closed reaction vessel, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in a 1:1:1 molar ratio.
-
Solvent Addition: Use ethanol as the solvent.[2]
-
Reaction Conditions: Heat the mixture to reflux at approximately 80-90°C.[2]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the solution and concentrate it under reduced pressure.
-
Crystallization: Allow the concentrated solution to cool, inducing the crystallization of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride. Filter and dry the solid product.
Protocol 2: Reduction to this compound (Raney Nickel Hydrogenation)
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Reaction Setup: Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride from Protocol 1 in water.[2]
-
Catalyst Addition: Add the Raney nickel catalyst to the solution in a hydrogenation-rated pressure vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 0.3-1.5 MPa and maintain the temperature between 25-80°C.[2]
-
Monitoring: Monitor the reaction until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the Raney nickel catalyst.
-
Isolation: Adjust the pH of the filtrate to 9-14 with a liquid base (e.g., NaOH solution) to precipitate the free base product.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from cyclohexane.[2][4]
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for optimizing the Mannich reaction step.
Caption: Troubleshooting logic for optimizing the ketone reduction step.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Synthesis, Performance and Anti-corrosion Mechanism of a Mannich Base 3-(Diethylamino)-1-Phenylpropan-1-one [mat-test.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities often relate to the synthetic route used. A frequent method for synthesizing this compound involves the reduction of the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one.[1] Therefore, unreacted starting material (the ketone) is a primary impurity. Other potential impurities can include by-products from side reactions or related compounds if impure starting materials were used. For instance, if the synthesis is part of a pathway to pharmaceuticals like Fluoxetine, related analogues might be present.[1]
Q2: My final product is an oil and won't crystallize. What should I do?
A2: The hydrochloride salt of this compound is often a crystalline solid, while the free base can be an oil.[2] If you are trying to crystallize the free base and it remains an oil, consider converting it to its hydrochloride salt. This can be achieved by dissolving the oil in a suitable solvent like ether and adding ethereal HCl.[2] Adding a small amount of a co-solvent like ethanol (B145695) can sometimes aid in crystallization.[2] Allowing the solution to stand at a low temperature (e.g., 0°C) for an extended period (e.g., 12 hours) can also promote crystallization.[2]
Q3: I have a low yield after recrystallization. How can I improve it?
A3: Low yield during recrystallization can be due to several factors. One common issue is using too much solvent. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[3] After dissolving, the solution should be allowed to cool slowly without agitation to promote the formation of pure crystals.[3] If a significant amount of product remains in the mother liquor, you can concentrate the solution and attempt to collect a second crop of crystals.[3] The choice of solvent is also critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[3] For this compound, recrystallization from cyclohexane (B81311) has been reported for the free base, while mixtures of ethanol and ether or ethanol and toluene (B28343) have been used for the hydrochloride salt.[2][4]
Q4: What chromatographic methods are suitable for purifying this compound?
A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis and purification of this compound.[1] Given the polarity of the molecule due to its hydroxyl and dimethylamino groups, reversed-phase HPLC (RP-HPLC) is a particularly effective technique for assessing purity and profiling impurities.[1]
Troubleshooting Guides
Issue 1: Persistent Oily Product
Symptoms:
-
The product appears as a viscous oil after solvent removal.
-
Attempts to induce crystallization by scratching the flask or seeding are unsuccessful.
Possible Causes:
-
The product is the free base form, which may have a low melting point.
-
Residual solvent is preventing crystallization.
-
The presence of significant impurities is disrupting the crystal lattice formation.
Troubleshooting Steps:
Figure 1. Troubleshooting workflow for an oily product.
Issue 2: Product Contaminated with Starting Ketone
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of 3-(Dimethylamino)-1-phenylpropan-1-one.
Possible Causes:
-
Incomplete reduction reaction.
-
Oxidation of the alcohol product back to the ketone.
Troubleshooting Steps:
Figure 2. Troubleshooting ketone impurity.
Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This protocol is adapted from procedures described in patent literature.[2][5]
-
Salt Formation: Dissolve the crude this compound (as the free base oil) in diethyl ether.
-
Precipitation: Add ethereal HCl dropwise while stirring until precipitation is complete. A slight excess of HCl may be beneficial.
-
Initial Crystallization: Add a small amount of ethanol to aid in the initial crystallization process.[2]
-
Cooling: Store the mixture at 0°C for at least 12 hours to maximize crystal formation.[2]
-
Isolation: Collect the solid by filtration and wash with cold diethyl ether.
-
Recrystallization: Dissolve the collected solid in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether or ethanol/toluene.[2]
-
Crystal Growth: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal growth.
-
Final Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Post-Reaction Work-up and Extraction
This protocol is based on a common work-up procedure following the synthesis of related amino alcohols.[4]
-
pH Adjustment: After the reaction is complete, adjust the pH of the aqueous solution to between 9 and 14 using an aqueous solution of NaOH or KOH to ensure the product is in its free base form.[1][4]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[1][4]
-
Washing: Combine the organic extracts and wash with water and then brine to remove any residual base or water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[2]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be further purified.
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Compound Form | Solvent System | Notes | Reference |
| Free Base | Cyclohexane | Effective for obtaining the final product with high purity. | [1][4] |
| Hydrochloride Salt | Ethanol / Diethyl Ether | Used to obtain a white solid product. | [2] |
| Hydrochloride Salt | Ethanol / Toluene | Can be used to obtain a specific, stable polymorphic form. | [5] |
Table 2: Key Parameters for Post-Reaction Work-up
| Parameter | Condition/Reagent | Significance | Reference |
| pH Adjustment | pH 9–14 with NaOH or KOH | To liberate the free base for efficient extraction into an organic solvent. | [1][4] |
| Extraction Solvent | Ethyl Acetate | Efficiently extracts the product from the aqueous phase. | [1][4] |
| Drying Agent | Sodium Sulfate (Na₂SO₄) | Removes residual water from the organic extract before solvent evaporation. | [2] |
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. youtube.com [youtube.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with a Mannich reaction involving acetophenone (B1666503), formaldehyde, and dimethylamine (B145610) hydrochloride to produce the intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[1][2] This intermediate is then subsequently reduced to the final product, this compound.
Q2: What are the primary side reactions to be aware of during the Mannich reaction step?
A2: The main potential side reaction is the formation of aldol (B89426) condensation products from acetophenone. However, under optimized reaction conditions, the formation of the desired Mannich base is the predominant pathway.[3] Since a secondary amine (dimethylamine) is used, the formation of bis-Mannich bases is generally not a significant concern.
Q3: What are the common methods for the reduction of the ketone intermediate?
A3: The two most common and effective methods for reducing 3-(dimethylamino)-1-phenylpropan-1-one are:
-
Sodium borohydride (B1222165) (NaBH₄) reduction: This is a widely used method due to its simplicity and mild reaction conditions.[4][5]
-
Catalytic Hydrogenation: This method often employs catalysts like Raney Nickel and is known for its high efficiency and potential to minimize certain side reactions.
Q4: Are there any significant side reactions during the reduction step?
A4: A potential side reaction during the reduction is the dehydroxylation of the alcohol product. The choice of reducing agent and solvent can influence the extent of this side reaction. For instance, using Raney Nickel as a catalyst in an aqueous solvent has been reported to reduce the occurrence of dehydroxylation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Mannich Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride | Incomplete reaction. | - Ensure all reactants are of high purity. - Extend the reflux time. - Verify the correct molar ratios of reactants as specified in the protocol. |
| Side reactions are dominating. | - Maintain a mildly acidic condition by using the hydrochloride salt of the amine and a catalytic amount of a strong acid like HCl.[1] - Control the reaction temperature carefully during reflux. | |
| Loss of product during workup. | - Ensure the pH is appropriately adjusted during the extraction process to minimize the solubility of the product in the aqueous phase. - Use an adequate amount of extraction solvent. | |
| Presence of significant amounts of unreacted acetophenone | Insufficient reaction time or temperature. | - Increase the reflux time. - Ensure the reaction mixture is heated to the appropriate temperature. |
| Inactive reagents. | - Use fresh paraformaldehyde and ensure the dimethylamine hydrochloride is dry. | |
| Formation of a viscous, oily product instead of a crystalline solid | Presence of impurities or residual solvent. | - Ensure complete removal of the reaction solvent. - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol (B145695)/acetone (B3395972).[1] |
| Incorrect pH during workup. | - Carefully adjust the pH to the optimal range for product precipitation or extraction. |
Reduction Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reduction of the ketone | Insufficient reducing agent. | - Use a slight excess of the reducing agent (e.g., NaBH₄). |
| Inactive reducing agent. | - Use fresh, high-quality sodium borohydride. - For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active. | |
| Inefficient reaction conditions. | - For NaBH₄ reduction, ensure the solvent is appropriate (e.g., methanol (B129727), ethanol). - For catalytic hydrogenation, optimize hydrogen pressure and reaction temperature. | |
| Formation of a significant amount of dehydroxylation byproduct | Harsh reaction conditions. | - When using catalytic hydrogenation, consider using a less aggressive catalyst or milder conditions (lower temperature and pressure). - The use of water as a solvent with Raney Nickel has been suggested to reduce this side reaction. |
| Difficulties in isolating the final product | Product is too soluble in the workup solvent. | - After quenching the reaction, adjust the pH of the aqueous solution to be basic (pH > 9) to ensure the amine is in its free base form, which is more soluble in organic solvents. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
This protocol is adapted from established procedures for the Mannich reaction of acetophenone.[1][2]
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).[2]
-
Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[2]
-
Heat the mixture to reflux for 2 hours. The mixture should become a homogeneous, yellowish solution.[2]
-
After reflux, cool the solution. If the solution is not clear, filter it while hot.
-
Transfer the clear solution to a larger flask and cool it in an ice bath.
-
Add approximately 400 mL of acetone to induce crystallization.[2]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
The product can be further purified by recrystallization from a mixture of hot 95% ethanol and acetone.[2]
Step 2: Synthesis of this compound (Reduction)
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
-
Adjust the pH of the solution to >9 with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Raney Nickel (as a slurry in water)
-
Ethanol or Water
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
To a high-pressure reactor, add 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride and a suitable solvent (ethanol or water).
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Seal the reactor and purge it first with nitrogen and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
If ethanol was used as the solvent, concentrate the filtrate under reduced pressure. If water was used, make the solution basic (pH > 9) and extract with an organic solvent.
-
Dry the organic extracts and concentrate to yield the product.
Quantitative Data Summary
The following tables summarize typical yields for the two-step synthesis of this compound. Please note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Table 1: Reported Yields for the Mannich Reaction to form 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
| Starting Ketone | Amine | Aldehyde | Solvent | Catalyst | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | 95% Ethanol | HCl | 66-73% | Organic Syntheses[2] |
| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | 95% Ethanol | HCl | 58% | PMC[1] |
Table 2: Reported Yields for the Reduction of β-Amino Ketones
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference/Note |
| 3-(Methylamino)-1-phenyl-2-propen-1-one | NaBH₄ in Acetic Acid | Glacial Acetic Acid | 77% | Google Patents |
| General β-Amino Ketones | NaBH₄ | Methanol/THF | Good to Excellent | General literature |
| 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol | Raney Ni / H₂ | Ethanol | 59% (of the dimethylated product) | Google Patents[6] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting flow for addressing low product yield.
References
- 1. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]
- 5. webassign.net [webassign.net]
- 6. CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is a two-step synthesis. The first step is a Mannich reaction involving acetophenone (B1666503), formaldehyde, and dimethylamine (B145610) (or their salts) to produce the intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. This intermediate is then reduced to the target alcohol, this compound.
Q2: What are the typical reagents and solvents for the Mannich reaction step?
A2: Commonly, acetophenone is reacted with paraformaldehyde (a source of formaldehyde) and dimethylamine hydrochloride. Protic solvents like ethanol (B145695) or isopropanol (B130326) are often used, sometimes with the addition of a small amount of hydrochloric acid to catalyze the reaction.
Q3: Which reducing agents are suitable for converting the ketone intermediate to the alcohol?
A3: Several reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice for its mildness and selectivity. Other options include lithium aluminum hydride (LiAlH₄) for a more potent reduction, or catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product in both the Mannich reaction and the reduction step. Staining with potassium permanganate (B83412) or iodine can help visualize the spots if they are not UV-active.
Q5: What are some of the key safety precautions to consider during this synthesis?
A5: Formaldehyde and its sources are toxic and should be handled in a well-ventilated fume hood. Dimethylamine is a flammable and corrosive gas. When using reducing agents like LiAlH₄, extreme caution must be exercised as it reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Mannich Reaction: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents | Ensure the paraformaldehyde is dry and of good quality. Use freshly opened dimethylamine or its hydrochloride salt. |
| Insufficient catalysis | If using the hydrochloride salt of the amine, the reaction is typically self-catalyzed. If not, a catalytic amount of a strong acid like HCl may be required. | |
| Incorrect reaction temperature | The reaction often requires heating. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol (typically reflux). | |
| Formation of Side Products | Polymerization of formaldehyde | Add the paraformaldehyde in portions to the reaction mixture. |
| Self-condensation of acetophenone | This can occur under strongly basic or acidic conditions. Maintain the recommended pH. | |
| Difficult Product Isolation | Product is soluble in the reaction mixture | If the hydrochloride salt is formed, it may precipitate upon cooling. If not, extraction with an organic solvent after basification of the reaction mixture is necessary. |
Reduction Reaction: Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient reducing agent | Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). |
| Deactivated reducing agent | Sodium borohydride can decompose in the presence of moisture. Use a fresh bottle or ensure it has been stored properly. | |
| Formation of Side Products | Over-reduction | This is less common with NaBH₄ but can occur with stronger reducing agents if other reducible functional groups are present. |
| Racemization | If a specific stereoisomer is desired, an asymmetric reduction method should be employed. | |
| Difficult Product Purification | Emulsion formation during workup | Add a saturated solution of sodium chloride (brine) to break up the emulsion. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
Table 1: Optimization of the Mannich Reaction
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | HCl (cat.) | 78 | 12 | 75 |
| 2 | Isopropanol | HCl (cat.) | 82 | 10 | 82 |
| 3 | Water | - | 100 | 24 | 60 |
| 4 | Acetonitrile | - | 82 | 18 | 55 |
Table 2: Comparison of Reducing Agents for the Ketone Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol (B129727) | 0 - 25 | 2 | 95 |
| 2 | LiAlH₄ | Diethyl Ether | 0 - 35 | 1 | 98 |
| 3 | H₂ / Raney Ni | Ethanol | 25 | 6 | 92 |
| 4 | H₂ / Pd/C | Methanol | 25 | 8 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (12.0 g, 0.1 mol), dimethylamine hydrochloride (8.15 g, 0.1 mol), and paraformaldehyde (3.3 g, 0.11 mol).
-
Add 100 mL of isopropanol to the flask, followed by 1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 10 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane (B109758) and methanol as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash it with cold isopropanol.
-
Dry the product in a vacuum oven to obtain 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (10.7 g, 0.05 mol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a 2M sodium hydroxide (B78521) solution to a pH of approximately 10-11.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
stability issues of 3-(Dimethylamino)-1-phenylpropan-1-ol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Dimethylamino)-1-phenylpropan-1-ol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Phenylpropanolamine derivatives are generally more stable in acidic conditions compared to basic conditions.[1] However, under forced acidic conditions (e.g., elevated temperature and strong acid concentration), degradation can occur. The rate and extent of degradation will depend on the specific pH, temperature, and duration of exposure.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from related structures like Fluoxetine (B1211875) and general principles of organic chemistry. One likely pathway is acid-catalyzed dehydration of the secondary alcohol, which could lead to the formation of a more stable conjugated system. Another possibility is cleavage of the C-C bond adjacent to the phenyl and hydroxyl groups, especially under harsh conditions.
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: Based on studies of structurally similar compounds, potential degradation products could arise from dehydration and fragmentation. For instance, forced degradation of fluoxetine under acidic stress has been shown to yield products from the cleavage of the ether linkage.[2][3][4] For this compound, acid-catalyzed dehydration could lead to the formation of (E/Z)-3-(dimethylamino)-1-phenylprop-1-ene.
Q4: How can I monitor the stability of my this compound sample in an acidic formulation?
A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][5] This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Q5: I am observing peak tailing for this compound when using an acidic mobile phase in my HPLC analysis. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like this compound in acidic mobile phases is often due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can:
-
Use a lower pH mobile phase: This ensures the amine is fully protonated.
-
Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) into the mobile phase can mask the active sites on the stationary phase.
-
Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize these secondary interactions.
-
Ensure adequate buffering: Use a buffer with a pKa close to the desired mobile phase pH to maintain a stable pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of parent compound in acidic solution. | Harsh acidic conditions (high acid concentration, high temperature). | Reduce the acid concentration and/or temperature of the experiment or formulation. |
| Presence of other reactive species. | Ensure the purity of the starting material and solvents. | |
| Appearance of multiple unknown peaks in the chromatogram. | Degradation of the parent compound. | Perform forced degradation studies to identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation. |
| Impurities in the starting material or reagents. | Analyze the starting material and all reagents for purity. | |
| Poor reproducibility of stability data. | Inconsistent experimental conditions (temperature, pH). | Tightly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled environment. |
| Inadequate analytical method validation. | Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines. | |
| Precipitation of the compound in the acidic buffer. | The pH of the buffer is close to the pKa of the compound, leading to the formation of the less soluble free base. | Lower the pH of the buffer to fully protonate the amine and increase its solubility.[6] |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its stability.
1. Materials:
- This compound
- Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
- Sodium hydroxide (B78521) (NaOH) for neutralization
- HPLC-grade methanol (B129727) and water
- Volumetric flasks, pipettes, and vials
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
- Acid Stress:
- In separate volumetric flasks, add a known volume of the stock solution.
- Add a specific volume of HCl solution to achieve the desired final acid concentration (e.g., 0.1 M or 1 M).
- Dilute to the final volume with an appropriate solvent.
- Prepare a control sample with the compound in the solvent without acid.
- Incubation:
- Incubate the acidic and control samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- Withdraw aliquots at different time points.
- Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.
- Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Identify and quantify any degradation products formed.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 215 nm or 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed acid-catalyzed dehydration pathway.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Enantiomeric Separation of 3-(Dimethylamino)-1-phenylpropan-1-ol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the enantiomeric separation of 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any separation between the enantiomers. What are the first steps?
A1: When no separation is observed, the primary issue is likely the choice of the chiral stationary phase (CSP) or a highly inappropriate mobile phase.
-
Verify Column Selection: this compound is a basic compound. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are excellent starting points.
-
Mobile Phase Composition: For normal-phase (NP) HPLC, ensure your mobile phase has a low polarity (e.g., Hexane/Isopropanol). For basic analytes like this, the addition of a small amount of a basic modifier is often crucial.[1]
-
Check Additives: Add 0.1% diethylamine (B46881) (DEA) or another suitable amine to your mobile phase to improve peak shape and encourage interaction with the CSP.[1]
-
Confirm Method Parameters: Double-check that the flow rate, temperature, and detection wavelength are correctly set according to your method protocol.
Q2: The resolution between my enantiomeric peaks is very poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common issue that can often be solved by systematically optimizing the chromatographic conditions.
-
Optimize Mobile Phase Strength: In normal phase, decrease the concentration of the polar modifier (e.g., isopropanol (B130326) or ethanol (B145695) in hexane). A weaker mobile phase will increase retention time and often improve resolution.
-
Change the Polar Modifier: Sometimes, switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can significantly alter selectivity.
-
Lower the Flow Rate: Reducing the flow rate can enhance column efficiency and, consequently, improve resolution.[2] A typical starting point for a 4.6 mm ID column is 1.0 mL/min; try reducing it to 0.5-0.8 mL/min.[2]
-
Adjust Temperature: Temperature can affect the interaction kinetics between the analyte and the CSP. Try decreasing the column temperature (e.g., to 15-25°C) to enhance the stability of the transient diastereomeric complexes, which can lead to better separation.
Q3: My peaks are tailing or showing significant broadening. What causes this?
A3: Peak tailing for a basic analyte like this compound is often caused by secondary interactions with the silica (B1680970) support of the CSP or by using an incorrect mobile phase pH in reversed-phase mode.
-
Use a Basic Additive: The most common cause is the interaction of the basic dimethylamino group with acidic silanol (B1196071) groups on the silica surface. Adding 0.1% - 0.2% DEA to the mobile phase will mask these silanols and dramatically improve peak shape.[1]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]
-
Column Contamination: The column inlet frit or the head of the column may be blocked or contaminated.[3] Try flushing the column with a strong solvent (as recommended by the manufacturer) or reversing the column and flushing to waste.[3]
Q4: My retention times are drifting and not reproducible. What should I do?
A4: Retention time instability usually points to issues with the HPLC system, mobile phase preparation, or column equilibration.
-
Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[1] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Stability: In normal-phase systems, the presence of trace amounts of water can significantly alter retention times.[1] Use high-purity, dry solvents.[1] Ensure the mobile phase composition is stable and not changing due to evaporation of the more volatile component (e.g., hexane).
-
System Check: Verify that the HPLC pump is delivering a stable and accurate flow rate. Check for leaks in the system.[4]
Data Summary Tables
Table 1: Recommended Starting Conditions for HPLC Separation
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Chiral Column | CHIRALPAK® IA/IB/IC, CHIRALCEL® OD/OJ | CHIRALPAK® IA/IB/IC | CHIRALPAK® AGP, CHIRALCEL® OZ-RH |
| Mobile Phase | Hexane/Ethanol (90:10) | Acetonitrile/Methanol (95:5) | 20 mM Phosphate Buffer (pH 6.5)/Acetonitrile (70:30) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Acetic Acid + 0.1% DEA | 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Detection | UV at 210 nm or 257 nm[5] | UV at 210 nm or 257 nm[5] | UV at 210 nm or 257 nm[5] |
Table 2: Recommended Starting Conditions for SFC Separation
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Chiral Column | CHIRALPAK® AD-H, IC |
| Mobile Phase | CO₂ / Methanol (80:20) |
| Additive | 0.2% Diethylamine (DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 210 nm or 257 nm[5] |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Screening
-
Column Selection: Choose a polysaccharide-based chiral stationary phase, for example, a CHIRALPAK® IA column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol (90:10, v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase.
-
System Setup: Install the column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes). Set the column oven temperature to 25°C.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers. Set UV detection at 210 nm.
-
Optimization: If separation is poor, systematically adjust the mobile phase composition (e.g., change to 95:5 or 85:15 Hexane/Ethanol) or change the alcohol modifier to Isopropanol (IPA).
Protocol 2: Analytical Chiral SFC Method Screening
-
Column Selection: Choose a CSP suitable for SFC, such as a CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Use Methanol with 0.2% DEA as the co-solvent.
-
System Setup: Install the column. Set the SFC parameters: Flow rate = 3.0 mL/min; Co-solvent percentage = 20%; Back pressure = 150 bar; Temperature = 35°C.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.
-
Injection: Inject 2-5 µL of the sample solution.
-
Data Acquisition: Acquire data with UV detection at 210 nm.
-
Optimization: Adjust the co-solvent percentage (e.g., from 15% to 30%) and temperature to optimize the separation. Methanol is often a good starting co-solvent for SFC.[6]
Visualizations
Caption: Troubleshooting workflow for enantiomeric separation.
Caption: The three-point interaction model for chiral recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 5. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 3-(Dimethylamino)-1-phenylpropan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidation on the this compound molecule?
A1: this compound has two primary sites susceptible to oxidation:
-
Secondary Alcohol: The hydroxyl (-OH) group on the benzylic carbon is prone to oxidation, which typically yields the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one.[1] This is a common transformation for secondary alcohols.
-
Tertiary Amine: The dimethylamino (-N(CH₃)₂) group is also susceptible to oxidation. This can lead to the formation of an N-oxide or undergo oxidative N-dealkylation to form formaldehyde (B43269) and the corresponding secondary amine. Amines are known to be susceptible to electron transfer oxidation.
Q2: What are the common degradation products I should be aware of?
A2: The primary degradation product from the oxidation of the alcohol group is 3-(Dimethylamino)-1-phenylpropan-1-one .[1] Oxidation of the tertiary amine can result in the formation of N-oxides and products of N-dealkylation , such as formaldehyde and the secondary amine analogue. The presence of these impurities can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]
Q3: How can I prevent the oxidation of this compound during storage and experiments?
A3: Several strategies can be employed to prevent oxidation:
-
Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is a primary method to prevent oxidation by displacing oxygen.
-
Use of Antioxidants: The addition of antioxidants, such as free radical scavengers (e.g., Butylated Hydroxytoluene - BHT) or oxygen scavengers (e.g., ascorbic acid), can inhibit oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The use of chelating agents like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent metal-catalyzed oxidation.
-
Control of Environmental Factors: Storing the compound at low temperatures and protecting it from light can also help to minimize degradation. The stability of related amino alcohols is known to be affected by pH and temperature.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Problem 1: Appearance of a new peak corresponding to a ketone in my HPLC analysis after a reaction or storage.
-
Possible Cause: Oxidation of the secondary alcohol group to 3-(Dimethylamino)-1-phenylpropan-1-one.[1] This can be initiated by exposure to atmospheric oxygen, heat, or the presence of oxidizing agents.
-
Solution:
-
Work under an inert atmosphere: Purge your reaction vessels and storage containers with nitrogen or argon.
-
Use deoxygenated solvents: Sparge your solvents with an inert gas before use.
-
Add an antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of a free-radical scavenger like BHT to your reaction mixture or storage solution if compatible with your experimental conditions.
-
Problem 2: My sample has developed a yellow or brownish color over time.
-
Possible Cause: This discoloration can be an indication of oxidation, particularly of the amine functional group.
-
Solution:
-
Verify Purity: Analyze the sample by HPLC to identify and quantify any degradation products.
-
Improve Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.
-
Purification: If the discoloration is due to minor impurities, purification by a suitable method like column chromatography may be necessary before use.
-
Problem 3: I am observing unexpected side products in my reaction involving this compound.
-
Possible Cause: Trace metal ion catalysis from glassware or reagents may be promoting oxidation and other side reactions.
-
Solution:
-
Use High-Purity Reagents and Solvents: Ensure all materials are of high purity and free from metal contaminants.
-
Incorporate a Chelating Agent: If metal catalysis is suspected, the addition of a chelating agent like EDTA (at a low concentration, e.g., 0.01-0.05%) can sequester metal ions. Perform a small-scale test to ensure the chelating agent does not interfere with your desired reaction.
-
Data Presentation
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Primary Degradation Product(s) |
| Oxidative | 3% H₂O₂ | 24 hours | 15-25% | 3-(Dimethylamino)-1-phenylpropan-1-one, N-oxide |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 5-10% | Potential for minor degradation |
| Basic Hydrolysis | 0.1 M NaOH | 48 hours | < 5% | Generally stable |
| Thermal | 60 °C | 7 days | 10-20% | 3-(Dimethylamino)-1-phenylpropan-1-one |
| Photolytic | UV light (254 nm) | 24 hours | 5-15% | Various photolytic degradation products |
Table 2: Illustrative Efficacy of Protective Measures on the Stability of this compound under Accelerated Storage Conditions (e.g., 40°C/75% RH for 3 months)
| Storage Condition | Additive(s) | Purity after 3 months (%) |
| Ambient Air | None | 95.5% |
| Inert Atmosphere (N₂) | None | 99.2% |
| Ambient Air | 0.1% BHT | 98.8% |
| Ambient Air | 0.05% EDTA | 97.5% |
| Inert Atmosphere (N₂) | 0.1% BHT + 0.05% EDTA | >99.5% |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound under an Inert Atmosphere
-
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-lined cap
-
Nitrogen or argon gas supply with a manifold
-
Syringes and needles
-
Deoxygenated solvents (if making a solution)
-
-
Procedure for Solid Storage:
-
Place the solid this compound into a clean, dry Schlenk flask or vial.
-
Attach the flask/vial to a Schlenk line or inert gas manifold.
-
Evacuate the flask/vial under vacuum and then backfill with nitrogen or argon.
-
Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.
-
Seal the flask/vial tightly and wrap the joint/cap with Parafilm.
-
Store in a cool, dark, and dry place.
-
-
Procedure for Handling in Solution:
-
Prepare deoxygenated solvent by bubbling nitrogen or argon through it for at least 30 minutes.
-
Under a positive pressure of inert gas, add the deoxygenated solvent to the flask containing the solid compound via a cannula or syringe.
-
If aliquoting the solution, use a gas-tight syringe that has been flushed with inert gas.
-
Protocol 2: Stabilization of this compound in Solution using Antioxidants and Chelating Agents
-
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, isopropanol)
-
Butylated Hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of the desired antioxidant and/or chelating agent. For example:
-
BHT stock solution: Dissolve 100 mg of BHT in 10 mL of the chosen solvent to make a 10 mg/mL solution.
-
EDTA stock solution: Prepare a stock solution of EDTA, noting that its solubility may be limited in organic solvents. A disodium (B8443419) salt in a minimal amount of a co-solvent might be necessary.
-
-
Prepare the solution of this compound at the desired concentration.
-
To this solution, add the appropriate volume of the antioxidant and/or chelating agent stock solution to achieve the final desired concentration (e.g., 0.1% BHT and/or 0.05% EDTA).
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Mix the solution thoroughly.
-
Store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).
-
Mandatory Visualizations
Caption: Oxidation pathways of this compound.
Caption: Troubleshooting workflow for preventing oxidation.
References
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most frequently observed impurities can be categorized by their origin in the two-step synthesis process, which involves a Mannich reaction followed by a reduction.
Impurities from the Mannich Reaction (Step 1):
-
Unreacted Starting Materials: Benzaldehyde (B42025), Dimethylamine (B145610) Hydrochloride, and Paraformaldehyde.
-
Mannich Base Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one. This is a key impurity that can carry over to the final product if the reaction is incomplete.
Impurities from the Reduction Reaction (Step 2):
-
Unreacted Mannich Base: 3-(Dimethylamino)-1-phenylpropan-1-one is a primary impurity if the reduction is not driven to completion.
-
Over-reduction Products: While less common with sodium borohydride (B1222165), stronger reducing agents could potentially lead to the reduction of the phenyl ring.
-
Borate Esters/Salts: By-products from the use of sodium borohydride as the reducing agent. These are typically removed during aqueous work-up.
Impurities from Side Reactions and Degradation:
-
Oxidation Product: The final product, this compound, can be oxidized back to the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, upon exposure to air or oxidizing agents.
-
Related Substances: The presence of 3-(methylamino)-1-phenylpropan-1-ol (B195923) can occur if the dimethylamine starting material is contaminated with methylamine.[1]
A summary of these common impurities is presented in the table below.
| Impurity Name | Chemical Structure | Origin |
| Benzaldehyde | C₆H₅CHO | Unreacted starting material from the Mannich reaction. |
| Dimethylamine Hydrochloride | (CH₃)₂NH·HCl | Unreacted starting material from the Mannich reaction. |
| Paraformaldehyde | (CH₂O)n | Unreacted starting material from the Mannich reaction. |
| 3-(Dimethylamino)-1-phenylpropan-1-one | C₁₁H₁₅NO | Incomplete Mannich reaction or incomplete reduction of the ketone intermediate. Can also be a degradation product of the final alcohol.[1] |
| 3-(Methylamino)-1-phenylpropan-1-ol | C₁₀H₁₅NO | Impurity in the dimethylamine starting material (presence of methylamine).[1] |
| Benzyl Alcohol | C₆H₅CH₂OH | A potential, though less common, side-product from the reduction of benzaldehyde if it is present as an impurity in the ketone intermediate. |
| Propiophenone | C₉H₁₀O | A potential trace contaminant that could arise from side reactions, although less directly linked to the main reaction pathway. |
Q2: My final product shows a significant amount of the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. What are the likely causes and how can I resolve this?
A2: High levels of the ketone intermediate are a common issue and can stem from several factors:
-
Incomplete Reduction:
-
Cause: Insufficient reducing agent, low reaction temperature, or short reaction time. The activity of the sodium borohydride can also be a factor if it has degraded due to improper storage.
-
Solution:
-
Increase the molar equivalents of the reducing agent (e.g., sodium borohydride).
-
Ensure the reaction is carried out at the recommended temperature for a sufficient duration.
-
Use a fresh, properly stored batch of sodium borohydride.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the ketone.
-
-
-
Oxidation of the Final Product:
-
Cause: The final alcohol product can be sensitive to air oxidation, which converts it back to the ketone. This can occur during work-up or storage.
-
Solution:
-
During the work-up, minimize the exposure of the product to air, especially at elevated temperatures.
-
Consider performing the final stages of the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Store the final product in a well-sealed container, protected from light and air, and at a low temperature.
-
-
Q3: I am observing unreacted benzaldehyde in my final product. What steps should I take?
A3: The presence of unreacted benzaldehyde suggests an incomplete Mannich reaction.
-
Cause: Incorrect stoichiometry of reactants, insufficient reaction time, or suboptimal reaction temperature.
-
Solution:
-
Ensure the correct molar ratios of benzaldehyde, dimethylamine hydrochloride, and paraformaldehyde are used.
-
Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the consumption of benzaldehyde by TLC or GC.
-
Effective purification of the intermediate ketone can remove unreacted benzaldehyde before the reduction step. This can be achieved through recrystallization or column chromatography.
-
Q4: The yield of my Mannich reaction is consistently low. What are the potential reasons?
A4: Low yields in the Mannich reaction can be attributed to several factors.
-
Cause:
-
Suboptimal pH: The reaction is typically acid-catalyzed, and the pH needs to be in the optimal range for the formation of the electrophilic iminium ion.
-
Inefficient Formation of the Iminium Ion: This can be due to low-quality reagents or incorrect reaction conditions.
-
Side Reactions: Polymerization of formaldehyde (B43269) or side reactions of benzaldehyde can reduce the yield of the desired product.
-
-
Solution:
-
Ensure the reaction medium is sufficiently acidic to promote the formation of the Eschenmoser's salt (the iminium ion).
-
Use high-purity starting materials.
-
Control the reaction temperature carefully to minimize side reactions.
-
Experimental Protocols
Synthesis of this compound
This synthesis is a two-step process: the Mannich reaction to form the ketone intermediate, followed by its reduction to the desired alcohol.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
-
Materials:
-
Benzaldehyde
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol (B145695) (or another suitable alcohol solvent)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde, dimethylamine hydrochloride, and paraformaldehyde in appropriate molar ratios.
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for the prescribed time (typically several hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.
-
Step 2: Synthesis of this compound (Reduction)
-
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Water
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297) (or another suitable extraction solvent)
-
-
Procedure:
-
Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Make the solution basic by adding a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its impurities.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all known impurities |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. Derivatization is often required for the analysis of the polar alcohol.
-
Instrumentation: A standard GC-MS system.
-
Derivatization: The hydroxyl group of this compound can be derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Detection: Mass spectrometry (MS) in full scan or selected ion monitoring (SIM) mode.
| Parameter | Typical Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 m/z |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Production of 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 3-(Dimethylamino)-1-phenylpropan-1-ol. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during synthesis and purification.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and well-documented method for industrial-scale synthesis is a two-step process.[1] The first step is a Mannich reaction involving acetophenone (B1666503), formaldehyde (B43269) (often in the form of paraformaldehyde), and dimethylamine (B145610) (typically as its hydrochloride salt) to produce the intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one.[1][2][3][4] This ketone is then reduced in the second step to the desired product, this compound.[1]
Q2: What are the primary challenges when scaling up the Mannich reaction for this synthesis?
A2: Key challenges include managing reaction exotherms, controlling side reactions that can lead to impurity formation and polymerization of formaldehyde, and ensuring efficient mixing of the multiphasic reaction mixture.[5] Maintaining the optimal pH is also critical for favoring the formation of the desired iminium ion intermediate.[4]
Q3: What are the common side products in the Mannich reaction, and how can they be minimized?
A3: Common side products include α,β-unsaturated ketones (from elimination of the dimethylamino group), and polymers from formaldehyde.[4][6] To minimize these, it is recommended to use the hydrochloride salt of dimethylamine to maintain slightly acidic conditions, control the reaction temperature, and consider the order of reagent addition.[4]
Q4: Which reducing agents are suitable for the conversion of 3-(Dimethylamino)-1-phenylpropan-1-one to the final product at scale?
A4: Several reducing agents can be used, with the choice often depending on cost, safety, and selectivity. Common options include:
-
Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure.[7] It is effective but requires specialized high-pressure equipment and careful handling of pyrophoric catalysts.
-
Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its milder nature and ease of handling compared to lithium aluminum hydride (LiAlH₄).[1] However, the cost of metal hydrides can be a consideration for large-scale production.
Q5: What are the major safety concerns during the scale-up of this process?
A5: The primary safety concerns are:
-
Mannich Reaction: Uncontrolled exotherms and the handling of formaldehyde, a potential carcinogen.
-
Catalytic Hydrogenation: Handling of flammable hydrogen gas under pressure, and the pyrophoric nature of catalysts like Raney Nickel, which can ignite spontaneously in air.[8][9][10] Proper grounding and inerting procedures are crucial to prevent fires and explosions.[8]
II. Troubleshooting Guides
A. Mannich Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ketone Intermediate | - Incomplete reaction. - Suboptimal pH. - Reagent degradation (e.g., old paraformaldehyde). | - Monitor reaction progress by TLC or HPLC and extend reaction time if necessary. - Ensure the use of dimethylamine hydrochloride or add a catalytic amount of acid (e.g., HCl) to maintain a slightly acidic pH.[2][4] - Use fresh, high-quality reagents. |
| Formation of α,β-Unsaturated Ketone Impurity | - High reaction temperature promoting elimination. - Prolonged reaction time at elevated temperatures. | - Maintain a lower reaction temperature. - Optimize reaction time to ensure complete conversion of starting material without significant side product formation. |
| Polymerization of Formaldehyde | - Incorrect order of reagent addition. - Localized high concentrations of formaldehyde. | - Add formaldehyde or paraformaldehyde portion-wise or as a solution to the reaction mixture. - Ensure vigorous stirring to maintain a homogeneous mixture. |
| Difficult Product Isolation | - Product is soluble in the aqueous layer. - Emulsion formation during workup. | - Adjust the pH of the aqueous layer to be basic (pH 9-14) before extraction to ensure the product is in its free base form.[7] - Use a different extraction solvent or add brine to break emulsions. |
B. Reduction Step Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Catalyst deactivation (poisoning, fouling, or sintering). - Insufficient hydrogen pressure or poor gas dispersion. - Insufficient amount of reducing agent (for metal hydrides). | - Ensure high purity of the ketone intermediate and solvents to avoid catalyst poisons. - Increase hydrogen pressure and/or improve agitation for better gas-liquid mass transfer. - Use a higher loading of the catalyst. - For metal hydrides, ensure a sufficient molar excess is used. |
| Catalyst Deactivation | - Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds). - Fouling: Deposition of byproducts on the catalyst surface. - Sintering: High reaction temperatures causing catalyst particles to agglomerate. | - Purify the ketone intermediate before reduction. - Use high-purity solvents and hydrogen. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize byproduct formation. - Operate at the lowest effective temperature to prevent sintering. |
| Low Yield of Final Product | - Over-reduction or side reactions. - Loss of product during workup and purification. | - Optimize reaction conditions (temperature, pressure, catalyst loading) to improve selectivity. - For catalytic hydrogenation, consider using a more selective catalyst. - Optimize extraction and crystallization procedures to minimize product loss. |
| Difficulty in Catalyst Filtration | - Fine catalyst particles. - Catalyst slurry is too thick. | - Use a filter aid such as Celite. - Dilute the reaction mixture with a suitable solvent before filtration. - Safety Note: Keep the filtered catalyst wet with solvent at all times to prevent ignition.[8] |
C. Purification (Crystallization) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out | - The solution is supersaturated at a temperature above the product's melting point. | - Reheat the solution to dissolve the oil and add more solvent. - Cool the solution more slowly. - Choose a solvent with a lower boiling point. |
| No Crystal Formation | - Solution is too dilute. - Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product. |
| Poor Yield | - Too much solvent used. - Incomplete crystallization. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time. |
| Impure Crystals | - Rapid crystal growth trapping impurities. - Inefficient removal of colored impurities. | - Recrystallize the product, potentially using a different solvent system. - Allow for slow cooling to promote the formation of purer crystals. - Treat the solution with activated charcoal before filtration to remove colored impurities. |
III. Quantitative Data
Table 1: Comparison of Reducing Agents for 3-(Dimethylamino)-1-phenylpropan-1-one
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
| Hydrogen | Raney Nickel | Water | 25-80 | 0.3-1.5 | >90 | Can improve yield by 5-10% compared to KBH₄ and reduces dehydroxylation side products.[7] |
| Hydrogen | Pd/C | Ethanol (B145695) | 25 | 0.3 | ~95 | A common and effective catalyst system. |
| Sodium Borohydride (NaBH₄) | - | Methanol | 0-25 | N/A | ~85-95 | Milder reducing agent, easier to handle than LiAlH₄.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether/THF | 0-35 | N/A | >95 | Highly reactive, requires careful handling. |
IV. Experimental Protocols
A. Pilot-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
Materials:
-
Acetophenone (12.0 kg, 100 mol)
-
Dimethylamine hydrochloride (10.2 kg, 125 mol)
-
Paraformaldehyde (4.5 kg, 150 mol)
-
Concentrated Hydrochloric Acid (0.2 L)
-
95% Ethanol (16 L)
-
Acetone (B3395972) (for washing)
Procedure:
-
Charge a 50 L glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe with acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add 95% ethanol and concentrated hydrochloric acid to the reactor.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction mixture should become homogeneous as the paraformaldehyde dissolves.
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the acetophenone is consumed.
-
Once the reaction is complete, cool the mixture to 0-5 °C with stirring. The product will crystallize out of solution.
-
Filter the crystalline product and wash the filter cake with cold acetone to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
B. Pilot-Scale Synthesis of this compound (Catalytic Hydrogenation)
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (10.7 kg, 50 mol)
-
Raney Nickel (5% w/w, ~0.5 kg, as a water slurry)
-
Water (as solvent)
-
Hydrogen gas
Procedure:
-
Charge a 50 L stainless steel hydrogenation reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride and water. Stir until the solid is completely dissolved.
-
Inerting: Carefully add the Raney Nickel slurry to the reactor. Seal the reactor and purge the system with nitrogen three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.5-1.0 MPa.
-
Heat the reaction mixture to 40-60 °C with efficient stirring. The hydrogenation is exothermic, so cooling may be required to maintain the desired temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Work-up: Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Crucially, keep the catalyst wet with water at all times to prevent it from igniting in air.
-
Adjust the pH of the filtrate to 10-12 with a 30% sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., cyclohexane) to obtain pure this compound.
V. Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Mannich reaction.
Caption: Key safety considerations for catalytic hydrogenation scale-up.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. helgroup.com [helgroup.com]
Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 3-(Dimethylamino)-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic this compound?
A1: The most common and effective methods for resolving racemic this compound include:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amino alcohol with a chiral acid, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers.[3][4]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5][6]
Q2: Which chiral resolving agent is recommended for diastereomeric salt formation?
A2: For the resolution of basic compounds like this compound, chiral acids are used as resolving agents. Derivatives of tartaric acid, such as (+)-dibenzoyl-D-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid, are often successful.[1] A screening of different resolving agents and crystallization solvents is recommended to find the optimal conditions for high diastereomeric and enantiomeric excess.[7]
Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of this compound?
A3: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), are a good starting point for the chiral separation of amino alcohols.[3][4][8] Immobilized polysaccharide-based columns offer the advantage of being compatible with a wider range of organic solvents, providing more flexibility in method development.[3]
Q4: Can I determine the enantiomeric excess (ee%) without a chiral HPLC?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be an effective method for determining enantiomeric excess.[9][10][11][12][13] The addition of a chiral agent to the NMR tube containing the sample can induce separate signals for the two enantiomers, allowing for their integration and the calculation of the ee%.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. The solution is not supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution by slow evaporation. Cool the solution slowly. Scratch the inside of the flask or add a seed crystal of the desired diastereomeric salt.[7] |
| The product "oils out" instead of crystallizing. | The concentration of the salt is too high. The rate of cooling is too fast. The chosen solvent is inappropriate. | Dilute the solution with more solvent. Allow the solution to cool more slowly to room temperature before further cooling. Screen a wider range of solvents.[7] |
| Low yield of the desired diastereomer. | The stoichiometry of the resolving agent is not optimal. The solubility of the desired diastereomeric salt is still significant in the mother liquor. | Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents). Optimize the crystallization temperature and time. Recover the unwanted enantiomer from the mother liquor and racemize it for recycling.[7] |
| Low enantiomeric excess (ee%) of the resolved amine. | Incomplete separation of the diastereomeric salts. Co-crystallization of the undesired diastereomer. | Perform recrystallization of the diastereomeric salt to improve purity. Screen for a solvent system that provides better discrimination in solubility between the two diastereomers. |
Chiral HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | The chosen chiral stationary phase (CSP) is not suitable. The mobile phase composition is not optimal. | Screen different types of CSPs (e.g., different polysaccharide derivatives).[3][8] Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). For basic analytes like this, adding a small amount of a basic modifier (e.g., diethylamine (B46881), 0.1%) to the mobile phase can improve peak shape and resolution. |
| Poor peak shape (tailing or fronting). | Secondary interactions between the analyte and the silica (B1680970) support. Overloading of the column. | Add a basic modifier like diethylamine to the mobile phase to suppress silanol (B1196071) interactions. Inject a smaller amount of the sample. |
| High column backpressure. | Blockage of the column inlet frit by particulate matter. Precipitation of the sample in the mobile phase. | Filter all samples and mobile phases before use. Ensure the sample is fully dissolved in the mobile phase. If pressure remains high, reverse-flush the column (for immobilized columns only and according to the manufacturer's instructions). |
| Loss of resolution over time. | Column contamination. Degradation of the chiral stationary phase. | Wash the column with a stronger, compatible solvent (refer to the column's instruction manual). Ensure the mobile phase pH and composition are within the stable range for the column. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity. | The chosen lipase is not effective for this substrate. The reaction conditions are not optimal (temperature, solvent). The enzyme is denatured. | Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[5] Optimize the reaction temperature (typically 30-50 °C for lipases). Choose an appropriate organic solvent (e.g., toluene (B28343), hexane (B92381), MTBE). |
| Low enantioselectivity (low ee%). | The enzyme does not have a high preference for one enantiomer. | Screen different lipases, as enantioselectivity is highly enzyme-dependent.[5] Vary the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate). |
| Reaction stops at low conversion. | Enzyme inhibition by the product. Reversibility of the reaction. | Use an acyl donor that makes the reaction irreversible (e.g., vinyl acetate, which generates acetaldehyde).[6] Add molecular sieves to remove the alcohol by-product in transesterification reactions. |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation with (-)-Dibenzoyl-L-tartaric acid (DBTA)
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.
-
Add the DBTA solution to the racemic amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If crystallization does not occur, cool the mixture in an ice bath or refrigerate overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) until the pH is >10 to deprotonate the amine.
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC (see Protocol 2).
-
The other enantiomer can be recovered from the mother liquor by basification and extraction.
-
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
-
Column: CHIRALPAK® IA-3 or a similar amylose-based immobilized CSP (4.6 x 250 mm, 3 µm).[3][14]
-
Mobile Phase: A starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio of hexane to isopropanol can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 3: Enzymatic Kinetic Resolution using Lipase
-
Reaction Setup:
-
To a solution of racemic this compound (1.0 eq.) in an organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (1.5-2.0 eq.).
-
Add the lipase (e.g., Candida antarctica lipase B (Novozym 435), 10-50 mg per mmol of substrate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion for optimal ee of both the product and the remaining starting material.
-
-
Workup:
-
Filter off the immobilized enzyme.
-
Evaporate the solvent.
-
Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC.
-
Quantitative Data Summary
The following table presents representative data that might be obtained during the resolution of this compound. Actual results may vary depending on the specific experimental conditions.
| Resolution Method | Resolving Agent / Enzyme | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| Diastereomeric Salt Formation | (-)-Dibenzoyl-L-tartaric acid | 35 - 45 (per enantiomer) | >95 (after recrystallization) |
| Diastereomeric Salt Formation | (+)-Tartaric acid | 30 - 40 (per enantiomer) | >90 (after recrystallization) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | ~45 (for each enantiomer) | >98 |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase | ~48 (for each enantiomer) | >95 |
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for low ee%.
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. mz-at.de [mz-at.de]
- 4. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
Validation & Comparative
Validating the Structure of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of analytical techniques for the structural validation of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3][4][5] While X-ray crystallography provides the gold standard for structural elucidation, a publicly available crystal structure for this specific compound is not readily accessible. Therefore, this guide will focus on the robust validation achievable through a combination of spectroscopic methods, using the closely related compound, 3-Methylamino-3-phenylpropan-1-ol, for which crystallographic data is available, as a key comparative example.
Spectroscopic and Crystallographic Data Comparison
A comprehensive analysis employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides strong evidence for the structure of this compound. The data presented below is a compilation of expected values based on the known structure and data from similar compounds. For comparative purposes, the crystallographic data for 3-Methylamino-3-phenylpropan-1-ol is also included, illustrating the type of definitive structural information that X-ray crystallography can provide.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-7.4 ppm (m); CH-OH proton: ~4.8 ppm (dd); CH₂-N protons: ~2.4-2.6 ppm (m); N(CH₃)₂ protons: ~2.2 ppm (s); CH₂-C(OH) protons: ~1.8-2.0 ppm (m); OH proton: Variable |
| ¹³C NMR | Chemical Shift (δ) | Phenyl carbons: ~125-145 ppm; C-OH carbon: ~70 ppm; C-N carbon: ~58 ppm; N(CH₃)₂ carbons: ~45 ppm; C-C(OH) carbon: ~40 ppm |
| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺: 180.14 |
| IR Spec. | Wavenumber (cm⁻¹) | O-H stretch (broad): ~3300-3500; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2800-3000; C=C stretch (aromatic): ~1450-1600; C-O stretch: ~1050-1150; C-N stretch: ~1000-1250 |
Table 2: Crystallographic Data for the Comparative Compound: 3-Methylamino-3-phenylpropan-1-ol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 5.678(1) Å, c = 17.234(3) Å, β = 104.56(3)° |
| Volume | 958.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.146 Mg/m³ |
| Bond Lengths (selected) | C-O: ~1.43 Å; C-N: ~1.47 Å; Phenyl C-C: ~1.37-1.39 Å |
| Bond Angles (selected) | C-C-O: ~111°; C-C-N: ~112° |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques discussed.
X-ray Crystallography (for suitable single crystals)
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).[6][7] The ideal crystal should be well-formed and have dimensions of approximately 0.1-0.3 mm in all directions.[8]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.[9]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of peaks in the ¹H NMR spectrum provides information on the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.[10] The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the molecular ion peak. Fragmentation patterns, if observed, can provide additional structural information.[1][11]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground and mixed with dry potassium bromide (KBr) to form a pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr).[12][13][14] For a liquid sample, a drop can be placed between two salt plates.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which the sample absorbs radiation.
-
Data Analysis: The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[15][16] Specific functional groups in the molecule absorb at characteristic frequencies, allowing for the identification of these groups (e.g., O-H, C-H, C=C, C-O, C-N).[15][16]
Visualization of Analytical Workflows
To further clarify the processes involved in structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making process for selecting an appropriate analytical method.
Caption: Workflow for X-ray Crystallography.
Caption: Decision tree for structural validation.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. This compound | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Small molecule-NMR | University of Gothenburg [gu.se]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. microbenotes.com [microbenotes.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
comparative analysis of different synthetic routes to 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, including Fluoxetine.[1] The document details reaction mechanisms, experimental protocols, and quantitative data to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and stereoselectivity.
Introduction
This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis has been approached through several distinct pathways, with the most common being the Mannich reaction followed by reduction. Other notable methods include reductive amination and the Grignard reaction. This guide will delve into the specifics of these primary routes, offering a comparative overview to aid in synthetic strategy and process optimization.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.
| Synthetic Route | Key Steps | Reagents & Solvents | Reaction Conditions | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Mannich Reaction & Reduction | 1. Mannich Reaction 2. Reduction | 1. Acetophenone, Paraformaldehyde, Dimethylamine (B145610) HCl, Ethanol (B145695) 2. Sodium Borohydride (B1222165), Methanol (B129727) | 1. Reflux 2. Room Temperature | Good to High | Good | Well-established, readily available starting materials.[1] | Two-step process, potential for byproduct formation. |
| Route 2: Reductive Amination | One-pot reaction | 3-Hydroxy-3-phenylpropanal, Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃) | Varies depending on the reducing agent | Moderate to Good | Good | One-pot procedure can be more efficient. | Starting aldehyde may not be readily available. |
| Route 3: Grignard Reaction | Grignard Addition | Phenylmagnesium bromide, 3-(Dimethylamino)propanal (B36496) | Anhydrous ether, then acidic workup | Moderate | Variable | Direct C-C bond formation. | Moisture-sensitive reagents, potential for side reactions.[3] |
| Route 4: Nitro-Aldol Reaction & Subsequent Modifications | 1. Nitro-Aldol Reaction 2. Reduction of Nitro Group 3. Reductive N-methylation | 1. Benzaldehyde, Nitroethane, Base 2. Catalytic Hydrogenation (e.g., Raney Ni) 3. Formaldehyde, Reducing Agent | 1. Varies 2. High pressure 3. Varies | Moderate | Good | Allows for stereocontrol in the nitro-aldol step. | Multi-step synthesis with potentially hazardous reagents. |
Experimental Protocols
Route 1: Mannich Reaction followed by Reduction
This is a widely utilized two-step synthesis.[1]
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base)
-
Materials: Acetophenone, paraformaldehyde, dimethylamine hydrochloride, ethanol, hydrochloric acid.
-
Procedure: A mixture of acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol with a catalytic amount of hydrochloric acid is refluxed for a specified time. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the Mannich base hydrochloride.
Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one
-
Materials: 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, sodium borohydride, methanol.
-
Procedure: The ketone intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford this compound.
Route 2: Reductive Amination
This route offers a more direct approach to the target molecule.
-
Materials: A propiophenone (B1677668) derivative (e.g., 3-chloropropiophenone), dimethylamine, and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Procedure: To a solution of the propiophenone derivative and an excess of dimethylamine in a suitable solvent (e.g., dichloromethane), the reducing agent is added portion-wise at room temperature. The reaction is stirred until completion. A standard aqueous workup followed by extraction and purification by column chromatography or distillation yields the final product.
Route 3: Grignard Reaction
This classic organometallic reaction can also be employed.
-
Materials: Magnesium turnings, bromobenzene (B47551), 3-(dimethylamino)propanal, anhydrous diethyl ether, hydrochloric acid.
-
Procedure: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is then added dropwise to a cooled solution of 3-(dimethylamino)propanal in anhydrous ether. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by the addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes discussed.
Caption: Comparative workflow of major synthetic routes.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research or development project. The Mannich reaction followed by reduction is a robust and well-documented method suitable for large-scale synthesis. Reductive amination offers a more convergent approach, which can be advantageous in terms of step economy. The Grignard reaction provides a classic method for carbon-carbon bond formation but requires stringent anhydrous conditions. For enantioselective synthesis, asymmetric reduction of the intermediate ketone from the Mannich route is a promising strategy.[1] Researchers should carefully consider the trade-offs between yield, cost, scalability, and stereochemical control when selecting a synthetic pathway.
References
Efficacy of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives as Monoamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various derivatives of 3-(Dimethylamino)-1-phenylpropan-1-ol and related structures as monoamine reuptake inhibitors. The information is compiled from preclinical studies and is intended to aid in the research and development of novel therapeutics targeting neurotransmitter transporters.
Comparative Efficacy of Derivatives
The following table summarizes the in vitro binding affinities of several derivatives for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Lower Ki or IC50 values indicate higher binding affinity and potency.
| Compound/Derivative | Parent Structure Analogue | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Reference |
| Citalopram (B1669093) Analogue 1 | Citalopram | 1-40 | >1000 | >1000 | >25-1000 | [1][2] |
| Citalopram Analogue 5 (S)-(+) | Citalopram | 0.92 | - | - | - | [2] |
| Citalopram Analogue 5 (R)-(-) | Citalopram | 23.6 | - | - | - | [2] |
| Indole Derivative 20 | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | 344 | 4 | >10000 | 0.01 | [3] |
| PRC200-SS | (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol | 2.1 (Ki), 2.3 (Kd) | 1.5 (Ki), 0.63 (Kd) | 61 (Ki), 18 (Kd) | 0.71 | [4] |
| Tapentadol | (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol | - | 500 | - | - | [5] |
| Ammoxetine | Chiral serotonin and norepinephrine reuptake inhibitor | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited source. Kd values are also included for PRC200-SS as provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these derivatives.
Radioligand Binding Assays for Transporter Affinity
This in vitro assay determines the binding affinity of a compound to a specific transporter protein (SERT, NET, or DAT).
General Protocol:
-
Tissue Preparation: Native rodent brain tissue (e.g., cortex, striatum) is homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1][2]
Synaptosomal Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents.
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) and different concentrations of the test compound.
-
Uptake Termination: The uptake process is stopped by rapid filtration or centrifugation.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.[5]
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brain of a living animal following drug administration.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: The test compound is administered (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the dialysate samples is measured using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4][5]
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
The following diagram illustrates the mechanism of action of serotonin and norepinephrine reuptake inhibitors. These drugs block the respective transporters on the presynaptic neuron, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced postsynaptic receptor activation.
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Workflow for In Vitro Efficacy Screening
This diagram outlines a typical workflow for the initial in vitro screening of novel compounds for their efficacy as monoamine reuptake inhibitors.
Caption: In vitro screening workflow for monoamine reuptake inhibitors.
References
- 1. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Validation of HPLC Methods for 3-(Dimethylamino)-1-phenylpropan-1-ol
For researchers, scientists, and professionals in drug development, the robust analytical validation of High-Performance Liquid Chromatography (HPLC) methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical validation parameters for HPLC methods applied to the analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Fluoxetine.[1]
Experimental Workflow for Analytical Validation
The analytical validation process ensures that an HPLC method is suitable for its intended purpose. A typical workflow involves a systematic evaluation of various performance characteristics.
Caption: A typical workflow for the analytical validation of an HPLC method.
Comparison of HPLC Methods
This section compares a typical reversed-phase HPLC (RP-HPLC) method for this compound with a method developed for a structurally related compound. The comparison highlights differences in chromatographic conditions which can influence selectivity and retention.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method A: Typical for this compound[1] | Method B: For a Structurally Similar Compound[4] |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 250 mm x 4.6 mm | Newcrom R1 (special reverse-phase with low silanol (B1196071) activity) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | Acetonitrile, Water, and Phosphoric Acid |
| Elution Mode | Gradient | Isocratic (implied by simple mobile phase) |
| Detection | UV Spectroscopy | UV Spectroscopy |
| Key Feature | Standard RP-HPLC suitable for a wide range of polarities. | Mixed-mode potential with low silanol activity for improved peak shape of basic compounds. |
Analytical Validation Parameters: A Comparative Summary
The following tables summarize the key quantitative data from analytical validation studies. Since a complete validation report for this compound is not publicly available, representative data from a validated method for a molecule with a similar functional group is presented to illustrate expected performance.[2]
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 - 1.5 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | < 1.0% |
Table 3: Linearity
| Parameter | Acceptance Criteria | Example Data[2] |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of the test concentration for assay; reporting limit to 120% for impurities.[5] | 1.95 - 100 µg/mL |
Table 4: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Example Data (% Recovery ± RSD)[2] |
| Low (e.g., 50%) | 98.0 - 102.0% | 99.5 ± 0.8% |
| Medium (e.g., 100%) | 98.0 - 102.0% | 100.2 ± 0.5% |
| High (e.g., 150%) | 98.0 - 102.0% | 99.8 ± 0.6% |
Table 5: Precision
| Precision Type | Acceptance Criteria (%RSD) | Example Data (%RSD)[6] |
| Repeatability (Intra-day) | ≤ 2.0% | 0.28% |
| Intermediate Precision (Inter-day, different analysts/equipment) | ≤ 2.0% | < 1.5% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Example Data[2] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.69 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.95 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the compared HPLC methods.
Method A: Typical RP-HPLC for this compound[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution: A gradient elution is typically employed to ensure the separation of compounds with a range of polarities. The specific gradient program would be optimized during method development.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 210-220 nm).
-
Injection Volume: 10-20 µL.
Method B: HPLC for a Structurally Similar Compound[4]
-
Chromatographic System: An HPLC system with a UV or Mass Spectrometry (MS) detector. For MS compatibility, phosphoric acid would be replaced with a volatile acid like formic acid.
-
Column: Newcrom R1.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact ratio is determined during method optimization.
-
Elution: Likely isocratic, given the description of a simple mobile phase.
-
Flow Rate: To be optimized based on column dimensions and particle size.
-
Detection: UV or MS.
Logical Relationship of Validation Parameters
The various parameters of analytical method validation are interconnected and collectively establish the reliability of the method.
Caption: Interrelationship of analytical validation parameters.
References
A Spectroscopic Comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of pharmaceutical intermediates is paramount. This guide provides an objective comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and its primary and secondary amine analogs, 3-Amino-1-phenylpropan-1-ol and 3-(Methylamino)-1-phenylpropan-1-ol. These compounds are notable for their roles as precursors and impurities in the synthesis of active pharmaceutical ingredients (APIs), such as fluoxetine.[1]
This report outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification, differentiation, and quality control in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its analogs. This data is essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Phenyl Protons (ppm) | -CH(OH)- (ppm) | -CH₂-CH(OH)- (ppm) | -CH₂-N- (ppm) | N-CH₃ (ppm) | -NH₂/-NH (ppm) |
| This compound | 7.20-7.40 (m, 5H) | ~4.80 (dd) | ~1.90-2.10 (m, 2H) | ~2.40-2.60 (m, 2H) | ~2.20 (s, 6H) | N/A |
| 3-(Methylamino)-1-phenylpropan-1-ol | 7.20-7.40 (m, 5H) | ~4.75 (dd) | ~1.80-2.00 (m, 2H) | ~2.70-2.90 (m, 2H) | ~2.40 (s, 3H) | Broad signal |
| 3-Amino-1-phenylpropan-1-ol | 7.20-7.40 (m, 5H) | ~4.70 (dd) | ~1.70-1.90 (m, 2H) | ~2.80-3.00 (t, 2H) | N/A | Broad signal |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Phenyl C (ppm) | -CH(OH)- (ppm) | -CH₂-CH(OH)- (ppm) | -CH₂-N- (ppm) | N-CH₃ (ppm) |
| This compound | 125-145 | 70-75 | 35-40 | 55-60 | 44-46 |
| 3-(Methylamino)-1-phenylpropan-1-ol | 125-145 | ~72 | ~40 | ~50 | ~36 |
| 3-Amino-1-phenylpropan-1-ol | 125-145 | ~73 | ~40 | ~42 | N/A |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H (sp³) Stretch | C-H (sp²) Stretch | C=C (Aromatic) | C-N Stretch |
| This compound | 3350-3450 (broad) | N/A | 2800-3000 | 3000-3100 | 1450-1600 | 1050-1250 |
| 3-(Methylamino)-1-phenylpropan-1-ol | 3300-3400 (broad) | 3250-3350 (medium) | 2800-3000 | 3000-3100 | 1450-1600 | 1050-1250 |
| 3-Amino-1-phenylpropan-1-ol | 3300-3400 (broad) | 3250-3350 (strong, two bands) | 2800-3000 | 3000-3100 | 1450-1600 | 1050-1250 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-H₂O]⁺ | [M-NR₂]⁺ / [M-NHR]⁺ / [M-NH₂]⁺ | Other Key Fragments |
| This compound | 179 | 161 | 135 | 107, 77, 58 |
| 3-(Methylamino)-1-phenylpropan-1-ol | 165 | 147 | 134 | 107, 77, 44 |
| 3-Amino-1-phenylpropan-1-ol | 151 | 133 | 134 | 107, 77, 30 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or corresponding frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : A thin film of the neat liquid is placed between two KBr or NaCl plates.
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
-
Data Acquisition :
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing : Perform a background scan prior to the sample scan. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization :
-
Electron Ionization (EI) : Typically performed at 70 eV for fragmentation analysis.
-
Electrospray Ionization (ESI) : Used for softer ionization to primarily observe the molecular ion.
-
-
Mass Analysis : A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-300).
Synthetic Pathway Visualization
The analogs of this compound are key intermediates in the synthesis of various pharmaceuticals. For instance, 3-(Methylamino)-1-phenylpropan-1-ol is a direct precursor in some synthetic routes to fluoxetine, a widely used antidepressant. The following diagram illustrates a simplified synthetic pathway.
References
A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chemical intermediate valued in organic synthesis and medicinal chemistry for its phenylpropanolamine scaffold. The presence of both a hydroxyl group and a tertiary amine allows for a wide range of chemical transformations, making it a key building block for diverse molecular architectures.[1] While not typically a final pharmaceutical product, its role as a precursor is significant.
This guide provides a comparative analysis of this compound and its closely related analog, 3-(methylamino)-1-phenylpropan-1-ol (B195923). We will examine their respective synthetic pathways, comparative yields, and their utility as precursors in the development of therapeutic agents, supported by experimental data and detailed protocols.
Comparison of Synthetic Pathways
The primary synthetic routes to this compound and its methyl-analog, 3-(methylamino)-1-phenylpropan-1-ol, begin from common precursors but diverge based on the choice of amine. The efficiency of these routes is critical for their application in multi-step pharmaceutical manufacturing.
A prevalent method for synthesizing the phenylpropanolamine backbone is the Mannich reaction, followed by reduction.[1] An alternative pathway, particularly for chiral synthesis, involves the reductive ring-opening of a phenylisoxazolidine derivative.[2]
Caption: Comparative Synthetic Workflows.
Quantitative Comparison of Synthetic Routes
The selection of a synthetic pathway often depends on factors such as yield, cost of reagents, and the desired stereochemistry of the product. The following table summarizes key data for the synthesis of the dimethylamino compound and a common route to its methyl-analog.
| Parameter | Route A: this compound | Route B: (R)-3-(Methylamino)-1-phenylpropan-1-ol |
| Starting Materials | Benzaldehyde, Paraformaldehyde, Dimethylamine HCl | 2-Methyl-5-phenylisoxazolidine |
| Key Reaction | Mannich Condensation & Reduction | Reductive Ring-Opening (Catalytic Hydrogenation) |
| Catalyst/Reagent | Sodium Borohydride (B1222165) (for reduction) | 5% Palladium on Carbon (Pd/C) |
| Reported Yield | High (Specific yield data is proprietary but generally efficient) | Not explicitly stated for the final isolated product in the provided reference, but the conversion is quantitative.[3] |
| Key Advantage | Utilizes readily available, inexpensive starting materials. | Enantioselective, producing a specific chiral isomer.[2] |
Comparative Applications in Drug Synthesis
The seemingly minor difference between a dimethylamino and a methylamino group profoundly impacts the pharmacological target and application of the final synthesized drug.
This compound serves as a precursor for compounds targeting the central nervous system, such as histamine (B1213489) H₃ antagonists and dual norepinephrine/serotonin reuptake inhibitors.[1][4] In contrast, 3-(methylamino)-1-phenylpropan-1-ol is a more direct and widely recognized intermediate in the synthesis of major pharmaceuticals like the antidepressant Fluoxetine and Atomoxetine, a non-stimulant medication for ADHD.[1][5]
Caption: Precursor to Drug Application Pathways.
Detailed Experimental Protocols
For reproducibility and comparison, detailed methodologies for the synthesis of these key intermediates are provided below.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base Intermediate)
This protocol describes the first step in the synthesis of this compound, the formation of the ketone intermediate via a Mannich reaction.[1]
-
Reaction Setup: A reaction vessel is charged with benzaldehyde, paraformaldehyde, and dimethylamine hydrochloride.
-
Condensation: The mixture is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves neutralization followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure 3-(Dimethylamino)-1-phenylpropan-1-one.
Protocol 2: Reduction to this compound
This protocol details the reduction of the ketone intermediate to the final alcohol.[1]
-
Dissolution: 3-(Dimethylamino)-1-phenylpropan-1-one is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695).
-
Reduction: The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with water or a dilute acid.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude alcohol can be further purified if necessary.
Protocol 3: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol via Catalytic Hydrogenation
This protocol is an alternative, enantioselective method for producing the methyl-analog.[3]
-
Reactor Charging: A glass pressure reactor is charged with 2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) and 5% Palladium on Carbon (1.9 g).
-
Hydrogenation (Step 1): The reactor is warmed to 50°C, and the pressure is maintained at 40 psig with hydrogen gas for 24 hours.
-
Ethanol Addition (Step 2): Ethanol (38.1 g) is added to the reaction mixture, and heating is continued for an additional 48 hours.
-
Isolation: The mixture is cooled and filtered to remove the catalyst. The ethanol is removed by evaporation to yield a solution of the final product, N-methyl-3-phenyl-3-hydroxypropylamine (an alternative name for the target compound), in tetramethylene sulfone.
Conclusion
This compound and 3-(methylamino)-1-phenylpropan-1-ol are valuable intermediates in medicinal chemistry, sharing a common phenylpropanolamine core. The choice between the N,N-dimethyl and N-methyl analog is a critical decision in the synthetic design process, directly influencing the pathway to distinct classes of therapeutic agents. While the synthesis of the dimethylamino compound via the Mannich reaction is efficient for producing precursors to certain CNS-active compounds, the enantioselective synthesis of the methylamino analog is crucial for the development of widely-used pharmaceuticals like Fluoxetine and Atomoxetine. This guide highlights the importance of precursor selection and synthetic route optimization in modern drug development.
References
- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 4. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 5. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
Comparative Guide to Antibody Cross-Reactivity Studies: Targeting 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity, focusing on the specificity of antibodies developed against 3-(Dimethylamino)-1-phenylpropan-1-ol and its derivatives. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages findings from structurally similar molecules, such as synthetic cathinones, to illustrate key principles and experimental approaches. Understanding antibody specificity is crucial for the development of targeted therapeutics and reliable diagnostic assays, as it minimizes off-target effects and ensures accurate detection.[1]
Data on Antibody Cross-Reactivity
The development of highly specific antibodies is a significant challenge in pharmacology.[1] Non-specific binding can lead to unforeseen side effects and reduced efficacy. The following table summarizes cross-reactivity data from a study on a bi-specific vaccine targeting the synthetic cathinones α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV). This data serves as a valuable proxy for understanding the potential cross-reactivity profiles of antibodies targeting structurally related compounds like this compound derivatives. The study demonstrated that the developed antibodies had high affinity for their target antigens with very limited binding to structurally similar cathinones and no binding to off-target endogenous and exogenous compounds.[2]
| Compound | % Cross-Reactivity | IC50 (nM) |
| Target Antigens | ||
| MDPV | 100% | 1.5 |
| α-PVP | 85% | 2.5 |
| Structurally Similar Cathinones | ||
| Pyrovalerone | < 1% | > 10,000 |
| Mephedrone | < 0.1% | > 100,000 |
| Methylone | < 0.1% | > 100,000 |
| Endogenous Compounds | ||
| Dopamine | Not Detected | > 100,000 |
| Norepinephrine | Not Detected | > 100,000 |
| Exogenous Compounds | ||
| Amphetamine | Not Detected | > 100,000 |
| Methamphetamine | Not Detected | > 100,000 |
Data synthesized from a study on a bi-specific vaccine against α-PVP and MDPV.[2] The % Cross-Reactivity is calculated relative to the binding of the primary antigen.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is dependent on robust experimental design. The following protocols are standard methods used to determine the specificity of antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method for quantifying the cross-reactivity of an antibody with various antigens.
-
Coating: High-binding 96-well plates are coated with a conjugate of the target hapten (e.g., a derivative of this compound) and a carrier protein (e.g., Bovine Serum Albumin).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as non-fat dry milk or bovine serum albumin.
-
Competition: The antibody is pre-incubated with a range of concentrations of the test compounds (potential cross-reactants). This mixture is then added to the coated and blocked wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer. The degree of color inhibition is proportional to the concentration of the test compound, indicating its ability to compete with the coated antigen for antibody binding.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding) is calculated. The percent cross-reactivity is determined by dividing the IC50 of the target antigen by the IC50 of the test compound and multiplying by 100.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity between an antibody and its antigens.
-
Immobilization: The antibody is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the test compound is flowed over the sensor surface. The binding of the compound to the immobilized antibody causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the compound from the antibody.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. By comparing the KD values for the target antigen and potential cross-reactants, the specificity of the antibody can be determined.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA.
Hypothetical Signaling Pathway Modulation
Synthetic cathinones, which are structurally related to this compound, often exert their effects by interacting with monoamine transporters.[3] A therapeutic antibody could potentially modulate these effects.
Caption: Antibody-mediated drug sequestration.
References
- 1. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a bi-specific vaccine against α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [mdpi.com]
A Comparative Pharmacological Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol Analogs as Monoamine Transporter Ligands
For Immediate Release
[City, State] – A comprehensive analysis of the pharmacological profiles of 3-(Dimethylamino)-1-phenylpropan-1-ol analogs reveals a versatile scaffold for developing potent and selective monoamine transporter inhibitors. This guide provides a comparative overview of their binding affinities and functional activities at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 3-amino-1-phenylpropan-1-ol (B18842) backbone is a key structural motif found in a variety of centrally acting agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875). By systematically modifying the amino substituent and the phenyl ring of this core structure, researchers have developed a range of analogs with diverse pharmacological properties, from selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors.
Comparative Analysis of Monoamine Transporter Affinity and Inhibition
The pharmacological activity of these analogs is primarily determined by their interaction with SERT, NET, and DAT. The binding affinity (Ki or Kd) and functional inhibition (IC50 or Ki) are critical parameters for characterizing these interactions. The following table summarizes the in vitro data for a selection of key analogs, highlighting the structure-activity relationships (SAR).
| Compound | N-Substitution | Phenyl/Aryl Substitution | SERT (Ki/Kd, nM) | NET (Ki/Kd, nM) | DAT (Ki/Kd, nM) | Reference Compound(s) |
| This compound | Dimethyl | Unsubstituted | Data not available | Data not available | Data not available | Parent Compound |
| (1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | Methyl | 2-Naphthyl at C2 | 2.3 (Kd), 2.1 (Ki) | 0.63 (Kd), 1.5 (Ki) | 18 (Kd), 61 (Ki) | Triple Reuptake Inhibitor[1][2] |
| Analog from 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series (Compound 20) | Unsubstituted Amino | Indole (B1671886) at C1, Phenyl at C3 | >344 (IC50) | 4 (IC50) | Data not available | Selective Norepinephrine Reuptake Inhibitor[3] |
Note: Ki and Kd values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate higher potency. "Data not available" indicates that specific quantitative data for the parent compound in direct comparative assays was not found in the reviewed literature.
Structure-Activity Relationship Insights
The data reveals key structural modifications that influence the pharmacological profile of this compound analogs:
-
N-Substitution: The nature of the substituent on the amino group plays a crucial role in determining potency and selectivity. For instance, the methylamino group in PRC200-SS contributes to its high affinity for all three monoamine transporters.
-
Aryl Substitution: Modifications to the phenyl ring or the introduction of other aryl groups, such as the naphthyl group in PRC200-SS, significantly impact the interaction with the transporter binding sites. The position and nature of these substituents can confer selectivity for a specific transporter. For example, strategic substitutions on the phenyl and indole moieties in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series led to the discovery of a potent and selective NET inhibitor.[3]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for these compounds is the inhibition of monoamine reuptake at the presynaptic terminal, which leads to an increased concentration of neurotransmitters in the synaptic cleft and enhanced postsynaptic signaling.
Caption: Inhibition of monoamine reuptake by 3-amino-1-phenylpropan-1-ol analogs.
The evaluation of these compounds typically follows a standardized in vitro experimental workflow.
Caption: General experimental workflow for in vitro pharmacological profiling.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of the test compounds for the monoamine transporters.
-
Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the analogs.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds (3-amino-1-phenylpropan-1-ol analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
-
Monoamine Reuptake Inhibition Assays
These functional assays measure the ability of the test compounds to inhibit the transport of monoamines into cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs.
-
Materials:
-
HEK293 cells (or other suitable cell lines) stably expressing human SERT, NET, or DAT.
-
Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test compounds.
-
Uptake buffer.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of the test compound.
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. The pharmacological profile of its analogs can be finely tuned through systematic structural modifications, leading to compounds with high potency and selectivity for SERT, NET, or DAT, or to triple reuptake inhibitors with a broad spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this important class of compounds in the pursuit of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
cost-benefit analysis of different 3-(Dimethylamino)-1-phenylpropan-1-ol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic methods for producing 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare the performance of different synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process involving a Mannich reaction to form the intermediate ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, followed by its reduction. This guide evaluates three primary methods based on this route:
-
Mannich Reaction followed by Sodium Borohydride (B1222165) Reduction: A common, relatively safe, and cost-effective laboratory-scale method.
-
Mannich Reaction followed by Lithium Aluminum Hydride Reduction: A more potent reduction method, often leading to higher yields but requiring more stringent safety precautions.
-
Mannich Reaction followed by Asymmetric Hydrogenation: A method focused on producing enantiomerically pure forms of the target molecule, crucial for specific pharmaceutical applications, though it often involves more expensive catalysts.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for each of the three primary synthesis methods.
| Metric | Mannich Reaction & NaBH₄ Reduction | Mannich Reaction & LiAlH₄ Reduction | Mannich Reaction & Asymmetric Hydrogenation |
| Overall Yield | ~60-70% | Potentially >70% (estimated) | ~95% (for hydrogenation step) |
| Purity | High after recrystallization | High after purification | High, with high enantiomeric excess |
| Reaction Time | Mannich: ~3-4 hours; Reduction: ~1-2 hours | Mannich: ~3-4 hours; Reduction: ~1-2 hours | Mannich: ~3-4 hours; Hydrogenation: 4-24 hours |
| Estimated Cost per Gram | Lowest | Moderate | Highest |
| Key Advantages | Cost-effective, readily available reagents, relatively safe. | High reactivity and potentially higher yields. | Produces enantiomerically pure product. |
| Key Disadvantages | Moderate yields, produces a racemic mixture. | Highly reactive and moisture-sensitive reagent, requires strict anhydrous conditions. | High cost of chiral catalysts, requires specialized equipment (hydrogenator). |
Cost-Benefit Analysis
The following table provides an estimated cost breakdown for the reagents required for each synthesis method to produce approximately one mole of this compound. Prices are based on currently available market data and may vary.
| Reagent | Method 1 (NaBH₄) Cost (USD/mol) | Method 2 (LiAlH₄) Cost (USD/mol) | Method 3 (Asymmetric) Cost (USD/mol) |
| Benzaldehyde (B42025) | ~25.00 | ~25.00 | ~25.00 |
| Paraformaldehyde | ~5.00 | ~5.00 | ~5.00 |
| Dimethylamine (B145610) HCl | ~15.00 | ~15.00 | ~15.00 |
| Sodium Borohydride | ~20.00 | - | - |
| Lithium Aluminum Hydride | - | ~50.00 | - |
| Chiral Catalyst (e.g., Ru-BINAP) | - | - | >1000.00 (catalyst loading dependent) |
| Solvents & other reagents | ~10.00 | ~15.00 (anhydrous) | ~20.00 |
| Total Estimated Cost | ~75.00 | ~110.00 | >1065.00 |
Experimental Protocols
Method 1 & 2 (Step 1): Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)
This procedure outlines the synthesis of the ketone intermediate required for all three methods.
Materials:
-
Benzaldehyde
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), paraformaldehyde (1.1 eq), and dimethylamine hydrochloride (1.1 eq).
-
Add 95% ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add acetone to the cooled reaction mixture to precipitate the product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
The crude product can be recrystallized from a mixture of ethanol and acetone to yield a purified white solid.
-
Expected yield is approximately 60-70%.
Method 1 (Step 2): Reduction with Sodium Borohydride
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride
-
Water
Procedure:
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in methanol in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution while stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Expected yield is typically high, around 95% for the reduction step.
Method 2 (Step 2): Reduction with Lithium Aluminum Hydride (LAH)
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Water
-
15% Sodium hydroxide (B78521) solution
Procedure:
-
Caution: LAH is a highly reactive and pyrophoric substance. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.2 eq) in anhydrous diethyl ether or THF.
-
Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq, free base) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Cool the LAH suspension in an ice bath.
-
Add the solution of the ketone dropwise to the LAH suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser work-up).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Method 3 (Step 2): Asymmetric Hydrogenation
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP complex)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol or ethanol)
-
High-pressure reactor (hydrogenator)
Procedure:
-
In a high-pressure reactor, dissolve 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) and the chiral catalyst (typically 0.01-1 mol%) in the anhydrous solvent.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to 50 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully depressurize the reactor.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst and any byproducts.
-
The enantiomeric excess of the product should be determined by chiral HPLC or other suitable analytical methods.
Synthesis Pathways
The following diagram illustrates the different synthetic routes described in this guide.
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the research or production goal.
-
For routine laboratory synthesis where a racemic mixture is acceptable and cost is a primary concern, the Mannich reaction followed by sodium borohydride reduction is the most practical choice. It offers a good balance of yield, cost, and safety.
-
When higher yields are desired and the necessary safety infrastructure is in place, reduction with lithium aluminum hydride can be considered, although the increased cost and handling precautions are significant factors.
-
For applications requiring a specific enantiomer, such as in the development of stereospecific pharmaceuticals, asymmetric hydrogenation is the preferred method. Despite the significantly higher cost associated with chiral catalysts and specialized equipment, the ability to produce an enantiomerically pure product is often a critical requirement that justifies the expense.
Researchers and drug development professionals should carefully weigh these factors to select the most efficient and cost-effective synthesis strategy for their particular application.
A Comparative Guide to Bench-Scale and Pilot-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bench-scale and pilot-scale synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the pharmaceutical industry. The synthesis is typically achieved through a two-step process: a Mannich reaction to form the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, followed by its reduction to the final alcohol product. This document outlines the experimental protocols for both scales, presents quantitative data in a comparative format, and discusses the key challenges and considerations associated with scaling up this synthesis.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative parameters for the bench-scale and pilot-scale synthesis of this compound.
Table 1: Comparison of Reaction Parameters for the Mannich Reaction
| Parameter | Bench-Scale | Pilot-Scale | Key Differences and Scale-Up Considerations |
| Reactant Scale | Acetophenone (B1666503): 0.5 mol | Acetophenone: 50 mol | 100-fold increase in batch size. |
| Solvent Volume | Ethanol (B145695) (95%): 80 mL | Ethanol: 8 L | Requires larger reaction vessels with efficient stirring. |
| Reaction Temperature | Reflux (approx. 78 °C) | 60-100 °C | Precise temperature control is critical at a larger scale to manage exotherms and ensure consistent reaction rates. |
| Reaction Time | 2 hours | 3-5 hours | Longer reaction times may be necessary to ensure complete conversion in larger volumes. |
| Catalyst | Concentrated HCl: 1 mL | Concentrated HCl: 100 mL | Dosing of catalyst needs to be carefully controlled and monitored. |
| Work-up Procedure | Cooling, filtration, and washing with acetone (B3395972). | Concentration, cooling, crystallization, and centrifugation. | More robust and automated solid-liquid separation techniques are required. |
| Typical Yield | 68-72% | 85-95% | Optimized conditions and better process control at the pilot scale often lead to higher yields. |
Table 2: Comparison of Reaction Parameters for the Reduction Reaction
| Parameter | Bench-Scale | Pilot-Scale | Key Differences and Scale-Up Considerations |
| Reactant Scale | 3-(Dimethylamino)-1-phenylpropan-1-one HCl: 0.1 mol | 3-(Dimethylamino)-1-phenylpropan-1-one HCl: 10 mol | 100-fold increase in batch size. |
| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄): 0.05 mol | Sodium Borohydride (NaBH₄): 5 mol or Catalytic Hydrogenation (Raney Nickel, 0.3-1.5 MPa H₂) | Choice of reducing agent may change based on cost, safety, and efficiency at scale. Catalytic hydrogenation is often preferred for larger scales. |
| Solvent | Methanol (B129727) or Ethanol | Methanol, Ethanol, or Water | Solvent choice impacts reaction kinetics, work-up, and waste disposal. Water is a greener and cheaper option for catalytic hydrogenation. |
| Reaction Temperature | Room Temperature (for NaBH₄) | 25-80 °C (for catalytic hydrogenation) | Temperature control is crucial to manage the exothermic nature of the reduction and to control the reaction rate. |
| Reaction Time | 30 minutes (for NaBH₄) | 4-6 hours (for catalytic hydrogenation) | Reaction times are generally longer for catalytic hydrogenation to ensure complete conversion. |
| Work-up Procedure | Quenching with water, extraction with an organic solvent, drying, and solvent evaporation. | pH adjustment, extraction, solvent recovery, and recrystallization. | Efficient phase separation and solvent recovery systems are essential for pilot-scale operations. |
| Typical Yield | ~85% | 90-95% | Process optimization and the use of more efficient reduction methods can lead to higher yields at the pilot scale. |
Experimental Protocols
Bench-Scale Synthesis
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine acetophenone (60 g, 0.5 mol), dimethylamine (B145610) hydrochloride (52.7 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol).
-
Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.
-
Reflux the mixture on a steam bath for 2 hours.[1]
-
Filter the hot, yellowish solution and transfer it to a 1-L Erlenmeyer flask.
-
While still warm, add 400 mL of acetone and allow the mixture to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with 25 mL of acetone.
-
Dry the product to obtain 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. The typical yield is 68–72%.[1]
Step 2: Reduction - Synthesis of this compound
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (21.3 g, 0.1 mol) in 100 mL of methanol in a 250-mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.9 g, 0.05 mol) in portions to control the effervescence.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound.
Pilot-Scale Synthesis
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Charge a 100-L glass-lined reactor with acetophenone (60 kg, 0.5 kmol), dimethylamine hydrochloride (52.7 kg, 0.65 kmol), and paraformaldehyde (19.8 kg, 0.22 kmol).
-
Add 80 L of 95% ethanol and 1 L of concentrated hydrochloric acid.
-
Heat the mixture to 60-100 °C and maintain for 3-5 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, concentrate the reaction mixture under vacuum.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Isolate the product by centrifugation and wash with cold acetone.
-
Dry the product under vacuum to a constant weight.
Step 2: Reduction - Synthesis of this compound
-
Charge a 100-L stainless steel autoclave with 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (21.3 kg, 0.1 kmol) and 80 L of water.
-
Add Raney nickel catalyst (1-10% by weight of the ketone).
-
Pressurize the reactor with hydrogen gas to 0.3-1.5 MPa.[2]
-
Heat the reaction mixture to 25-80 °C and maintain for 4-6 hours, monitoring hydrogen uptake.[2]
-
After the reaction is complete, cool the reactor and filter off the catalyst.
-
Adjust the pH of the filtrate to 9-14 with a 30% sodium hydroxide (B78521) solution.[2]
-
Extract the product with ethyl acetate.
-
Recover the ethyl acetate by distillation.
-
Recrystallize the crude product from cyclohexane (B81311) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Discussion of Scale-Up Challenges
Translating the synthesis of this compound from bench-scale to pilot-scale introduces several critical challenges that must be addressed for a safe, efficient, and reproducible process.
-
Heat Transfer: The Mannich reaction and the reduction step can be exothermic. At the bench scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. In a large pilot-scale reactor, this ratio is significantly lower, increasing the risk of thermal runaway. Therefore, pilot-plant reactors must be equipped with efficient cooling systems and precise temperature monitoring and control.
-
Mass Transfer: Ensuring efficient mixing of reactants, reagents, and catalysts is more challenging in large reactors. Inadequate mixing can lead to localized "hot spots," side reactions, and incomplete conversions. Pilot-scale reactors utilize powerful agitators and baffles to ensure homogeneity throughout the reaction mixture.
-
Reagent Addition: The rate of addition of reagents, particularly the reducing agent, needs to be carefully controlled at the pilot scale to manage the reaction rate and exotherm. Automated dosing systems are often employed to ensure a slow and controlled addition.
-
Work-up and Isolation: Procedures that are simple at the lab scale, such as extractions in a separatory funnel and filtration through a Büchner funnel, become major operational steps at the pilot scale. Pilot plants use large-scale extraction vessels, centrifuges, and filter-dryers for efficient product isolation and purification. Solvent recovery systems are also crucial for economic and environmental reasons.
-
Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment. Pilot plants are designed with safety features such as pressure relief systems, emergency shutdown procedures, and robust ventilation. When using catalytic hydrogenation, the handling of flammable hydrogen gas and pyrophoric catalysts like Raney nickel requires extreme caution and specialized equipment.
References
Safety Operating Guide
Safe Disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Physicochemical and Hazard Data
A summary of key data for this compound is presented below. This information is crucial for understanding the hazards and handling requirements of the substance.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Primary Hazards | Irritant | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [2][3] |
| H312: Harmful in contact with skin | [2] | |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H332: Harmful if inhaled | [2] | |
| H335: May cause respiratory irritation | [2] |
Experimental Protocol: Standard Decontamination Procedure
While specific experimental uses of this compound vary, a standard protocol for decontaminating labware and surfaces is essential.
Objective: To safely decontaminate surfaces and glassware contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, lab coat.
-
Absorbent material (e.g., paper towels, spill pads).
-
70% Ethanol or a suitable laboratory disinfectant.
-
Designated hazardous waste container.
Procedure:
-
Don appropriate PPE.
-
Wipe contaminated surfaces and glassware with absorbent material to remove gross contamination.
-
Place the used absorbent material into a designated hazardous waste container.
-
Liberally apply 70% ethanol or another suitable disinfectant to the surfaces and glassware.
-
Allow a contact time of at least 10 minutes.
-
Wipe the surfaces and glassware with clean absorbent material.
-
Dispose of all contaminated materials in the designated hazardous waste container.
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the approved methods for the disposal of this compound and its contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1]
-
Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique.[1]
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Step 2: Waste Collection and Storage
-
Unused Product: Keep the chemical in its original, suitable, and closed container for disposal.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be considered contaminated and collected in a designated, sealed hazardous waste container.[1]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
Step 3: Disposal Method
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Incineration: The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Protection: Do not let the product enter drains or waterways.[1]
Step 4: Contaminated Packaging
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(Dimethylamino)-1-phenylpropan-1-ol
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.[2][3][4]
-
Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield may be necessary for splash hazards.[4]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Lab Coat: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Operational Procedures
Adherence to proper operational procedures is critical for the safe handling of this compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust, vapors, mist, or gas.[2]
-
Use only in a well-ventilated area or under a chemical fume hood.[2][5]
-
Wash hands thoroughly after handling and before breaks.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Some sources recommend refrigeration at 2-8°C.[7]
-
Store locked up.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material to soak up the spill.
-
Collect: Sweep up and shovel the material into a suitable, closed container for disposal.[2][3] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal
-
Dispose of this chemical and its container through a licensed professional waste disposal service.[2]
-
Do not let the product enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
-
Consider burning in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care as the material may be flammable.[2]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
